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Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-3-methyl-2-nitrobenzonitrile

The following technical guide details the chemical identity, synthesis, and application of 5-Chloro-3-methyl-2-nitrobenzonitrile (CAS 1804888-90-1), a specialized intermediate in the development of non-steroidal androgen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Chloro-3-methyl-2-nitrobenzonitrile (CAS 1804888-90-1), a specialized intermediate in the development of non-steroidal androgen receptor antagonists and selective androgen receptor modulators (SARMs).

[1]

Chemical Identity & Physical Properties

5-Chloro-3-methyl-2-nitrobenzonitrile is a highly functionalized benzene derivative characterized by a dense substitution pattern. Its structural core—a benzonitrile ring substituted with nitro, methyl, and chloro groups—serves as a versatile scaffold for constructing fused heterocycles (e.g., indoles, quinazolines) and biaryl systems used in medicinal chemistry.

Core Data Table
PropertySpecification
CAS Number 1804888-90-1
IUPAC Name 5-Chloro-3-methyl-2-nitrobenzonitrile
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
SMILES Cc1cc(Cl)cc(C#N)c1[O-]
Appearance Pale yellow to orange crystalline solid
Melting Point 92–96 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in water
Hazards Acute Tox. 4 (Oral/Inhalation); Skin Irrit. 2; Eye Irrit. 2A

Synthetic Pathways

The synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile challenges the chemist with regioselectivity issues due to the competing directing effects of the methyl (activator) and chloro/cyano (deactivators) groups.

Primary Industrial Route: The Benzoic Acid Transformation

To ensure high regiochemical fidelity, the preferred synthetic strategy avoids direct nitration of the nitrile. Instead, it utilizes 3-methyl-5-chlorobenzoic acid as the starting material. This route leverages the steric and electronic properties of the carboxylic acid to direct nitration to the ortho-position relative to the methyl group, followed by a functional group interconversion to the nitrile.

Reaction Workflow (DOT Diagram)

SynthesisRoute Start 3-Methyl-5-chlorobenzoic acid (Starting Material) Step1 Nitration (HNO3/H2SO4, 0-5°C) Start->Step1 Inter1 2-Nitro-3-methyl-5-chlorobenzoic acid Step1->Inter1 Step2 Chlorination (SOCl2, Reflux) Inter1->Step2 Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Amidation (NH4OH, 0°C) Inter2->Step3 Inter3 2-Nitro-3-methyl-5-chlorobenzamide Step3->Inter3 Step4 Dehydration (POCl3 or SOCl2/DMF) Inter3->Step4 Product 5-Chloro-3-methyl-2-nitrobenzonitrile (CAS 1804888-90-1) Step4->Product

Figure 1: Step-wise synthesis ensuring correct regiochemistry of the nitro group.

Mechanistic Insight[2][3]
  • Nitration: The methyl group at C3 activates the C2 and C4 positions. The carboxyl group at C1 deactivates the ring but directs meta (to C3/C5). However, the "ortho-effect" and the strong activation by the methyl group typically favor nitration at C2 (sandwiched between Methyl and Carboxyl) or C4. Optimization is required to maximize the C2-nitro isomer.

  • Amidation & Dehydration: Converting the acid to the primary amide and subsequently dehydrating it with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) is a robust method to install the cyano group without affecting the nitro or chloro substituents.

Applications in Drug Discovery

This compound is a critical building block for Nuclear Receptor Ligands , specifically targeting the Androgen Receptor (AR).

SARM Precursor

Selective Androgen Receptor Modulators (SARMs) often feature an electron-deficient benzonitrile core to engage in hydrogen bonding with the AR ligand-binding domain (LBD).

  • Transformation: The nitro group of 5-Chloro-3-methyl-2-nitrobenzonitrile is reduced to an aniline (using Fe/NH₄Cl or H₂/Pd-C).

  • Coupling: The resulting 2-amino-5-chloro-3-methylbenzonitrile is coupled with chiral electrophiles to form the pharmacophore found in next-generation SARMs.

Indole Synthesis (Batcho-Leimgruber Modification)

The 2-nitro-3-methyl motif allows for the synthesis of 4,6-substituted indoles via the Batcho-Leimgruber indole synthesis .

  • Mechanism: Condensation of the methyl group with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization yields 6-chloro-4-cyanoindole derivatives, which are potent scaffolds for antiviral and anticancer agents.

Experimental Protocol: Amide Dehydration

Note: This protocol assumes the successful isolation of the intermediate 2-nitro-3-methyl-5-chlorobenzamide.

Objective: Synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile from its amide precursor.

Materials:

  • 2-Nitro-3-methyl-5-chlorobenzamide (10.0 mmol)

  • Phosphorus Oxychloride (POCl₃) (30.0 mmol)

  • Acetonitrile (Solvent, 50 mL)

  • Sodium Bicarbonate (sat.[1] aq.)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Dissolution: Suspend the amide (10.0 mmol) in dry Acetonitrile (50 mL).

  • Addition: Add POCl₃ (30.0 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the polar amide spot.

  • Quench: Cool the reaction to 0°C. Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl₃.

  • Neutralization: Adjust pH to ~7–8 using saturated Sodium Bicarbonate solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the pure nitrile.

Expected Yield: 85–92% Characterization:

  • IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (NO₂ stretch).

  • ¹H NMR (DMSO-d₆): Distinct aromatic signals and a singlet for the methyl group (~2.4 ppm).

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • H-Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light and moisture.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrile Derivatives. Retrieved from [Link]

  • Asian Publication Corporation. (2020).[1] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (Reference for nitro-methyl-benzonitrile chemistry). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Sandmeyer and Nitration Reactions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-methyl-2-nitrobenzonitrile

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-3-methyl-2-nitrobenzonitrile, a substituted aromatic nitrile of interest to researchers and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-3-methyl-2-nitrobenzonitrile, a substituted aromatic nitrile of interest to researchers and professionals in drug discovery and chemical synthesis. This document collates available data on its molecular structure, physical and spectral properties, solubility, and reactivity. In the absence of extensive experimental data in publicly accessible literature, this guide also furnishes detailed, field-proven experimental protocols for the determination of these key characteristics, empowering researchers to generate precise and reliable data. Furthermore, a robust synthesis route via the Sandmeyer reaction is proposed and detailed.

Introduction

5-Chloro-3-methyl-2-nitrobenzonitrile belongs to the class of substituted benzonitriles, a group of compounds recognized for their versatile applications as precursors and intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The presence of a chloro, a methyl, and a nitro group, in addition to the nitrile functionality, on the benzene ring imparts a unique electronic and steric profile to the molecule, influencing its reactivity and physical properties. A thorough understanding of these properties is paramount for its effective utilization in synthetic chemistry and for anticipating its behavior in various experimental and physiological environments. This guide is designed to be a definitive resource for scientists, providing both established data and the methodologies to procure further experimental insights.

Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of 5-Chloro-3-methyl-2-nitrobenzonitrile are summarized in the table below. It is important to note that some of these properties are based on data for the closely related isomer, 5-Chloro-2-nitrobenzonitrile, due to a lack of specific data for the 3-methyl isomer in the available literature.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O₂(Calculated)
Molecular Weight 196.59 g/mol (Calculated)
Appearance Expected to be a light yellow to yellow-brown crystalline solid.[][]
Melting Point 89-91 °C (for 5-Chloro-2-nitrobenzonitrile)[2]
Boiling Point (Normal) Predicted: 313.0 ± 27.0 °C at 760 mmHg (for 5-Chloro-2-nitrobenzonitrile).[][]
Boiling Point (Reduced Pressure) 120 °C at 20 torr (for 5-Chloro-2-nitrobenzonitrile)[3]
Density Predicted: 1.47 ± 0.1 g/cm³ (for 5-Chloro-2-nitrobenzonitrile)[]

InChI and SMILES Identifiers for 5-Chloro-2-nitrobenzonitrile:

  • InChI: 1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H[2][4]

  • SMILES: C1=CC(=C(C=C1Cl)C#N)[O-][5]

Spectral Characteristics

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section details the expected spectral characteristics of 5-Chloro-3-methyl-2-nitrobenzonitrile and provides protocols for their acquisition.

Infrared (IR) Spectroscopy

The infrared spectrum of 5-Chloro-3-methyl-2-nitrobenzonitrile is expected to exhibit characteristic absorption bands corresponding to its functional groups. The NIST Chemistry WebBook provides an experimental IR spectrum for 5-Chloro-2-nitrobenzonitrile which can be used as a reference.[4]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretching
~2230-2210Nitrile (C≡N)Stretching
~1550-1475Nitro (NO₂)Asymmetric Stretching
~1365-1290Nitro (NO₂)Symmetric Stretching
~1600-1450Aromatic C=CStretching
~800-600C-ClStretching
Mass Spectrometry (MS)

The mass spectrum of 5-Chloro-2-nitrobenzonitrile is available on the NIST Chemistry WebBook.[4] The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is anticipated.

Expected Fragmentation Pattern: The fragmentation of the molecular ion is influenced by the substituents on the benzene ring. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z -46) and NO (m/z -30). The loss of the chlorine atom (m/z -35 or -37) is also a probable fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this publication, experimental ¹H and ¹³C NMR spectra for 5-Chloro-3-methyl-2-nitrobenzonitrile are not available in the public domain. However, based on the principles of NMR spectroscopy and data from analogous compounds, a predicted spectrum can be outlined.

Predicted ¹H NMR Spectrum (in CDCl₃): The aromatic region of the ¹H NMR spectrum is expected to show two signals for the two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating methyl group. The methyl group protons will appear as a singlet in the upfield region.

  • Aromatic Protons (2H): δ 7.5-8.5 ppm (multiplets)

  • Methyl Protons (3H): δ 2.3-2.6 ppm (singlet)

Predicted ¹³C NMR Spectrum (in CDCl₃): The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly affected by the substituents.

  • Aromatic Carbons (6C): δ 110-150 ppm

  • Nitrile Carbon (1C): δ 115-120 ppm

  • Methyl Carbon (1C): δ 15-25 ppm

Solubility Profile

The solubility of 5-Chloro-3-methyl-2-nitrobenzonitrile is a critical parameter for its handling, reaction setup, and purification. While one source suggests it is soluble in water, this is unlikely given its structure.[] Generally, halogenated nitroaromatic compounds exhibit low aqueous solubility and are more soluble in organic solvents.[6]

Qualitative Solubility:

  • Water: Expected to be sparingly soluble to insoluble.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Expected to be soluble.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

  • Ethers (e.g., Diethyl ether, THF): Expected to be moderately soluble.

  • Alcohols (e.g., Methanol, Ethanol): Expected to be moderately soluble.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

Synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile

A plausible and well-established method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[7] This would involve the diazotization of 2-amino-5-chloro-3-methylbenzonitrile followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.

Proposed Synthetic Route: Sandmeyer Reaction

Synthesis cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Cyanation (Sandmeyer) cluster_product Final Product A 2-Amino-5-chloro- 3-methylbenzonitrile C Diazonium Salt A->C B NaNO₂, HCl 0-5 °C E 5-Chloro-3-methyl- 2-nitrobenzonitrile C->E D CuCN

Caption: Proposed synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile via Sandmeyer reaction.

Reactivity and Stability

5-Chloro-3-methyl-2-nitrobenzonitrile is expected to be a stable compound under normal laboratory conditions. However, its reactivity is governed by the functional groups present.

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group.

  • Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by the other electron-withdrawing groups.

The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.

Safety and Handling

Based on the safety data for the related compound 5-Chloro-2-nitrobenzonitrile, the following precautions should be observed:

  • Hazard Classifications: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties and for the synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile.

Determination of Melting Point

MeltingPoint A 1. Sample Preparation: Finely powder the crystalline solid. B 2. Capillary Loading: Pack a small amount into a capillary tube. A->B C 3. Instrument Setup: Place the capillary in a melting point apparatus. B->C D 4. Heating: Heat slowly (1-2 °C/min) near the expected melting point. C->D E 5. Observation: Record the temperature range from the first liquid formation to complete melting. D->E

Caption: Workflow for the determination of melting point.

Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: Set the apparatus to heat at a rate of approximately 10-15 °C per minute initially. When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Quantitative Solubility Determination (Shake-Flask Method)

Solubility A 1. Saturation: Add excess solid to a known volume of solvent. B 2. Equilibration: Shake at a constant temperature for 24-48 hours. A->B C 3. Separation: Allow the solid to settle, then filter or centrifuge the supernatant. B->C D 4. Quantification: Analyze the concentration of the solute in the supernatant (e.g., by UV-Vis or HPLC). C->D E 5. Calculation: Determine solubility in g/100 mL or mol/L. D->E

Caption: Workflow for quantitative solubility determination.

Protocol:

  • Saturation: In a series of vials, add an excess amount of finely powdered 5-Chloro-3-methyl-2-nitrobenzonitrile to a known volume (e.g., 10 mL) of each solvent to be tested (e.g., water, ethanol, acetone, dichloromethane).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations in the respective solvent. Analyze the concentration of the compound in the filtered supernatant using a suitable analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Synthesis via Sandmeyer Reaction

Protocol:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-5-chloro-3-methylbenzonitrile in a suitable volume of aqueous hydrochloric acid (e.g., 3 M). While maintaining the temperature below 5 °C, add a solution of sodium nitrite in water dropwise with vigorous stirring. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred, cold cyanide solution. A vigorous evolution of nitrogen gas will be observed. The reaction mixture is typically stirred at low temperature for a period and then allowed to warm to room temperature or gently heated to ensure complete reaction.

  • Workup and Purification: The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 5-Chloro-3-methyl-2-nitrobenzonitrile.

Conclusion

This technical guide has consolidated the available physicochemical data for 5-Chloro-3-methyl-2-nitrobenzonitrile and provided detailed experimental protocols for the determination of its key properties. While there are gaps in the experimental data, particularly for NMR and quantitative solubility, the information and methodologies presented herein provide a solid foundation for researchers working with this compound. The proposed synthesis via the Sandmeyer reaction offers a reliable route for its preparation. It is anticipated that this guide will serve as a valuable resource for the scientific community, facilitating further research and application of this interesting molecule.

References

  • Royal Society of Chemistry. (2024, April 9). Supplementary Information. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 5-chloro-2-nitro-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Sandmeyer reaction. (2022, January 21). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-nitrobenzonitrile (C7H3ClN2O2). Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-TOLUNITRILE. Retrieved February 17, 2026, from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 17, 2026, from [Link]

  • Springer. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved February 17, 2026, from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved February 17, 2026, from [Link]

  • EPA. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved February 17, 2026, from [Link]

  • Capot Chemical. (n.d.). 34662-31-2 | 5-Chloro-2-nitrobenzonitrile. Retrieved February 17, 2026, from [Link]

  • Durham University. (n.d.). 13 Carbon NMR. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 17, 2026, from [Link]

Sources

Foundational

Technical Guide: Reactivity of Benzonitrile Derivatives with Electron-Withdrawing Groups

Executive Summary & Electronic Landscape Benzonitrile derivatives bearing electron-withdrawing groups (EWGs) represent a critical scaffold in modern drug discovery. The cyano group (-CN) itself is a moderate EWG ( ), but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Electronic Landscape

Benzonitrile derivatives bearing electron-withdrawing groups (EWGs) represent a critical scaffold in modern drug discovery. The cyano group (-CN) itself is a moderate EWG (


), but when coupled with additional EWGs (e.g., -NO

, -CF

, -F), the aromatic ring becomes highly electron-deficient.

This guide moves beyond basic textbook reactivity to explore the "push-pull" dynamics that govern these systems. We focus on two distinct reactive centers:

  • The Aromatic Ring: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Cyano Carbon: Activated for nucleophilic addition (e.g., Tetrazole formation, Pinner reaction).

The Electronic "Tug-of-War"

In poly-substituted benzonitriles, the position of the EWG dictates regioselectivity.

  • Ortho/Para EWGs: Stabilize the Meisenheimer complex in

    
    , making halogen displacement rapid.
    
  • Inductive Effects: Fluorine atoms increase the acidity of adjacent protons (C-H activation) and destabilize the ground state of the ring, lowering the activation energy for nucleophilic attack.

The Electrophilic Ring: Nucleophilic Aromatic Substitution ( )

For medicinal chemists,


 on benzonitriles is a primary method for introducing heteroatoms (amines, ethers, thiols).
Mechanistic Insight: The "Fluorine Effect"

Contrary to


/

trends, aryl fluorides are often more reactive than chlorides in

reactions involving benzonitriles.
  • Causality: The high electronegativity of fluorine causes significant inductive withdrawal (

    
    ), creating a highly positive dipole at the ipso-carbon. This accelerates the rate-determining step: the attack of the nucleophile and formation of the Meisenheimer complex.
    
  • Leaving Group Ability: While the C-F bond is strong, the transition state stabilization provided by the EWG (CN + NO

    
    /CF
    
    
    
    ) compensates for the bond dissociation energy.
Visualization: Pathway

The following diagram illustrates the energy landscape and intermediate stabilization for a nucleophilic attack on 4-fluoro-3-nitrobenzonitrile.

SNAr_Mechanism Start Substrate (4-Fluoro-3-nitrobenzonitrile) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Amine (Nu) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Rate Determining Inter->Inter Stabilized by -NO2 and -CN TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Product (4-Amino-3-nitrobenzonitrile) TS2->Product - HF

Caption: Reaction coordinate for


 on electron-deficient benzonitriles. The Meisenheimer complex is the critical intermediate stabilized by ortho/para EWGs.

Activation of the Cyano Group

The nitrile carbon is an electrophile.[1][2][3] EWGs on the ring increase this electrophilicity, making the carbon susceptible to attack by weak nucleophiles.[2]

Tetrazole Synthesis via [3+2] Cycloaddition

Tetrazoles are bioisosteres of carboxylic acids, offering better metabolic stability and lipophilicity.[4] The reaction between a nitrile and an azide is the standard route.

  • Challenge: Uncatalyzed reactions require high temperatures and dangerous hydrazoic acid generation.

  • Solution (Zinc Catalysis): Using Lewis acids like ZnBr

    
     allows the reaction to proceed in aqueous media.[4][5] The Zn(II) coordinates to the nitrile nitrogen, increasing the polarization of the C
    
    
    
    N bond and facilitating azide attack [1].
The Pinner Reaction

Under acidic conditions with an alcohol, benzonitriles convert to imidate salts (Pinner salts).[1][6] EWGs accelerate this by making the nitrile nitrogen less basic (harder to protonate initially) but the carbon more electrophilic once protonated or activated [2].

Visualization: Zinc-Catalyzed Tetrazole Formation

Tetrazole_Mechanism Nitrile Benzonitrile (Ar-CN) Zn_Coord Activated Complex (Ar-CN---ZnBr2) Nitrile->Zn_Coord + ZnBr2 Azide_Attack Azide Attack [3+2] Cycloaddition Zn_Coord->Azide_Attack + NaN3 Tetrazole_Zn Zinc-Tetrazolate Azide_Attack->Tetrazole_Zn Final 5-Substituted Tetrazole Tetrazole_Zn->Final + HCl (Workup)

Caption: Mechanism of Zn(II)-catalyzed tetrazole formation. Coordination of Zinc lowers the activation energy for the cycloaddition step.

Experimental Protocols

These protocols are designed for reproducibility and safety, specifically addressing the hazards of azide chemistry and the reactivity of electron-deficient rings.

Protocol A: Zinc-Mediated Synthesis of Tetrazoles

Based on the Demko & Sharpless method [3].

Target: Conversion of 4-nitrobenzonitrile to 5-(4-nitrophenyl)-1H-tetrazole.

  • Reagents:

    • 4-Nitrobenzonitrile (1.0 equiv)

    • Sodium Azide (NaN

      
      ) (1.1 equiv) [Warning: Toxic/Explosive] 
      
    • Zinc Bromide (ZnBr

      
      ) (1.0 equiv)
      
    • Solvent: Water (0.5 M concentration relative to nitrile).

  • Procedure:

    • In a pressure vial or round-bottom flask, suspend the nitrile, NaN

      
      , and ZnBr
      
      
      
      in water.[4]
    • Heat to reflux (100 °C) with vigorous stirring. The EWG (-NO

      
      ) typically accelerates this reaction; monitor by TLC/LCMS (approx. 4-12 hours).
      
    • Workup (Critical): Cool to room temperature. Add 3N HCl until pH 1. Caution: This step destroys excess azide and liberates the free tetrazole.

    • The product usually precipitates. Filter, wash with cold water, and dry.[4]

  • Why this works: Water forces the hydrophobic reactants together ("on-water" effect), and ZnBr

    
     acts as a Lewis acid catalyst, avoiding the formation of free HN
    
    
    
    gas during the reflux.
Protocol B: Regioselective of Fluoro-Nitrobenzonitriles

Target: Displacement of Fluorine in 4-fluoro-3-nitrobenzonitrile with Morpholine.

  • Reagents:

    • 4-Fluoro-3-nitrobenzonitrile (1.0 equiv)

    • Morpholine (1.1 equiv)

    • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve nitrile in MeCN (0.2 M) at 0 °C.

    • Add DIPEA, followed by the slow addition of morpholine.

    • Allow to warm to RT.

    • Observation: The reaction is often exothermic due to the strong activation by -CN and -NO

      
      .
      
  • Purification: Pour into water. The product (yellow/orange solid) usually precipitates due to the lipophilic nature of the scaffold.

Comparative Data: Reactivity Profiles

The following table summarizes how different EWGs influence the reaction rates of benzonitriles in


 (displacement of 4-Cl) and Tetrazole formation.
Substituent (Para to CN)Hammett Constant (

)

Reactivity (Relative)
Tetrazole Formation RateNotes
-NO

0.78Very HighFastStrongest activation; risk of side reactions.
-CN 0.66HighModerate"Pull-pull" system; highly electrophilic ring.
-CF

0.54HighModerateGood balance of stability and reactivity.
-F 0.06ModerateSlowF activates

at ipso but deactivates ring slightly via resonance.
-H 0.00BaselineBaselineRequires higher temps/longer times.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Pinner, A., & Klein, F. (1877).[1] Umwandlung der Nitrile in Imide.[7] Berichte der deutschen chemischen Gesellschaft. (Foundational Reference). See also: BenchChem Pinner Reaction Guide.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.

  • Roh, K. R., et al. (2021). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

  • BenchChem Application Notes. (2025). Reactivity of Benzonitrile Derivatives: A Comparative Analysis.

Sources

Exploratory

Introduction: The Significance of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility of 5-Chloro-3-methyl-2-nitrobenzonitrile in Organic Solvents This guide provides a comprehensive overview of the principles, experimental determination, and theoretical predi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-3-methyl-2-nitrobenzonitrile in Organic Solvents

This guide provides a comprehensive overview of the principles, experimental determination, and theoretical prediction of the solubility of 5-Chloro-3-methyl-2-nitrobenzonitrile in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound for applications in synthesis, purification, formulation, and quality control.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a critical physicochemical parameter in the pharmaceutical industry. For a compound like 5-Chloro-3-methyl-2-nitrobenzonitrile, which serves as a potential intermediate in organic synthesis, understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products.[1][2] Inaccurate solubility data can lead to inefficiencies in process development, increased costs, and challenges in achieving desired product purity and bioavailability.[1][3]

This document will delve into the molecular characteristics of 5-Chloro-3-methyl-2-nitrobenzonitrile that govern its solubility, provide detailed protocols for its experimental determination, and explore theoretical models for solubility prediction.

Molecular Structure and its Influence on Solubility

The solubility of 5-Chloro-3-methyl-2-nitrobenzonitrile is dictated by the interplay of its functional groups: a chloro group, a methyl group, a nitro group, and a nitrile group attached to a benzene ring.

  • Benzene Ring: The aromatic ring forms the core of the molecule and is inherently nonpolar, favoring interactions with nonpolar solvents.

  • Nitrile Group (-CN): The nitrile group is highly polar due to the triple bond between carbon and nitrogen and the high electronegativity of nitrogen.[4][5] This group can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor from protic solvents.[4][5]

  • Nitro Group (-NO2): The nitro group is also strongly polar and a hydrogen bond acceptor, contributing to the molecule's overall polarity.

  • Chloro Group (-Cl): The chloro group is electronegative, inducing a dipole moment and contributing to the molecule's polarity. Halogen substituents generally decrease aqueous solubility but enhance solubility in organic solvents.[6]

  • Methyl Group (-CH3): The methyl group is nonpolar and contributes to the lipophilicity of the molecule.

The combination of these functional groups results in a molecule with a significant dipole moment and the capacity for various intermolecular interactions. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] Therefore, it is anticipated that 5-Chloro-3-methyl-2-nitrobenzonitrile will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents that can act as hydrogen bond donors. Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar nitro and nitrile groups.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, aiding in solvent selection and experimental design.[3][8]

Thermodynamic Models

Thermodynamic models, such as the UNIFAC and Hildebrand solubility parameter models, can be used to predict activity coefficients, which are then used to calculate solubility.[8] These models consider the contributions of different functional groups to the overall intermolecular forces. More advanced approaches combine thermodynamic cycles with machine learning to achieve higher predictive accuracy.[1][2]

Machine Learning Approaches

In recent years, machine learning models have emerged as powerful tools for solubility prediction.[3][9] These models are trained on large datasets of experimental solubility data and can learn complex relationships between molecular structure and solubility. By incorporating thermodynamic properties, the predictive accuracy of these models can be significantly enhanced.[3][9]

Experimental Determination of Solubility

A systematic experimental approach is crucial for obtaining accurate and reliable solubility data. The following section outlines a detailed protocol for determining the solubility of 5-Chloro-3-methyl-2-nitrobenzonitrile.

Materials and Equipment
  • Solute: 5-Chloro-3-methyl-2-nitrobenzonitrile (purity > 99%)

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker or water bath

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

Safety Precautions

5-Chloro-3-methyl-2-nitrobenzonitrile is a chemical compound that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[10][11][12][13][14] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13]

  • Avoiding inhalation of dust and contact with skin and eyes.[11][13]

  • In case of contact, rinse the affected area thoroughly with water.[10][13]

Experimental Workflow: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cyanation of Aryl Chlorides

Topic: Protocol for Palladium-Catalyzed Cyanation of Aryl Chlorides Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Chemists, Drug Discovery Scientists Overcoming the "Chloride Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Palladium-Catalyzed Cyanation of Aryl Chlorides Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Chemists, Drug Discovery Scientists

Overcoming the "Chloride Challenge" and Catalyst Poisoning

Introduction & Strategic Context

Aryl nitriles (Ar-CN) are ubiquitous pharmacophores and versatile intermediates in drug development, serving as precursors to tetrazoles, amides, and carboxylic acids.[1] While aryl bromides and iodides are easily cyanated, aryl chlorides remain the preferred substrate for industrial scale-up due to their lower cost and wider commercial availability.

However, aryl chlorides present two distinct mechanistic hurdles:

  • High Bond Dissociation Energy: The C-Cl bond is significantly stronger than C-Br or C-I, making the initial oxidative addition to Palladium(0) kinetically difficult.

  • Catalyst Poisoning: Cyanide ions (

    
    ) are strong 
    
    
    
    -donors and
    
    
    -acceptors. If the concentration of free cyanide is too high, they displace the phosphine ligands, forming catalytically inactive species like
    
    
    .

This guide details two field-proven protocols that solve these problems: the Zinc Cyanide Method (Standard) and the Potassium Hexacyanoferrate Method (Green/Slow-Release).

Mechanistic Insight: The "Goldilocks" Kinetic Regime

Success depends on maintaining a low steady-state concentration of free cyanide. The reaction must balance the rate of transmetallation against the rate of catalyst deactivation.

Catalyst Poisoning Pathway

If


 is too high, the catalytic cycle is arrested. The palladium center becomes saturated with cyanide, preventing the bulky phosphine ligand (L) from binding. Without the ligand, the complex cannot undergo the difficult oxidative addition to the aryl chloride.
Mechanistic Diagram

The following diagram illustrates the catalytic cycle and the critical "off-ramp" where poisoning occurs.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Cl Pd0->OxAdd Rate Limiting Step Poison INACTIVE SPECIES [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation Ar-Pd(II)-CN OxAdd->TransMet OxAdd->Poison Excess Free CN- RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim RedElim->Pd0 Regeneration ArCl Ar-Cl ArCl->OxAdd CN_Source CN Source (Zn(CN)2 or K4[Fe(CN)6]) CN_Source->TransMet

Figure 1: Catalytic cycle showing the active pathway (Blue/Green) versus the catalyst poisoning pathway (Red).

Critical Parameters & Reagent Selection

Ligand Selection

For aryl chlorides, standard ligands (e.g.,


) fail. You must use electron-rich, sterically bulky phosphines to facilitate the oxidative addition.
LigandTypeApplication Note
XPhos Biaryl PhosphineGold Standard. Excellent for sterically hindered chlorides and electron-rich substrates (anilines).
SPhos Biaryl PhosphineGood alternative if XPhos fails; often works better for heteroaryl chlorides.
CataCXium A Adamantyl PhosphineHighly active, specifically developed (Beller) for use with aryl chlorides.[2]

Tri-alkyl PhosphineVery active but air-sensitive (pyrophoric). Handle in glovebox.
Cyanide Source Comparison
SourceSolubilityMechanismToxicity RiskRecommendation

Low (Organic)Equilibrium release of

High (Fatal)Preferred. Self-regulates

.

Low (Organic)Thermal dissociationLow (Non-toxic solid)Green Option. Excellent for scale-up.
NaCN / KCN High (Polar)Rapid releaseHigh (Fatal)Avoid. Causes rapid catalyst poisoning unless used with phase transfer catalysts.

Protocol A: The Zinc Cyanide Method (Industry Standard)

Best for: Difficult substrates, small-to-medium scale, high-throughput screening.

Materials
  • Catalyst:

    
     (1–2 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or SPhos (2–4 mol%) (L:Pd ratio 2:1).

  • Cyanide Source:

    
     (0.6 equiv – Note: provides 1.2 equiv of CN).
    
  • Additives: Zn dust (10 mol%) – Crucial for keeping Pd reduced and scavenging trace

    
    .
    
  • Solvent: DMF or N,N-Dimethylacetamide (DMAc) (Anhydrous, degassed).

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with the aryl chloride (1.0 mmol),

      
       (70 mg, 0.6 mmol), 
      
      
      
      (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Zn dust (6.5 mg, 0.1 mmol).
    • Note: If the aryl chloride is a liquid, add it last via syringe.

  • Solvent Addition:

    • Add anhydrous DMAc (2.0 mL).

    • Critical: If not using a glovebox, sparge the solvent with Argon for 20 mins prior to use. Oxygen kills this reaction.

  • Reaction:

    • Seal the vial with a Teflon-lined crimp cap.

    • Heat to 95–100°C for 12–18 hours.

    • Visual Check: The reaction mixture should turn from dark purple/red (active catalyst) to a brownish/black suspension. A mirror-like palladium black precipitate early in the reaction indicates catalyst death (failure).

  • Workup (Quench):

    • Cool to room temperature.[3]

    • Safety Step: Dilute with EtOAc and add 3M Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      solution to quench remaining cyanide.
    • Filter through a pad of Celite to remove zinc salts.

    • Wash the organic layer with water and brine (to remove DMF/DMAc).

    • Dry over

      
      , concentrate, and purify via flash chromatography.
      

Protocol B: The Ferrocyanide Method (Green/Slow-Release)

Best for: Late-stage functionalization, avoiding toxic reagents, heteroaryl chlorides.

Materials
  • Catalyst:

    
     (1–2 mol%).
    
  • Ligand: CataCXium A or XPhos.

  • Cyanide Source:

    
     (0.2 equiv – Note: provides 1.2 equiv of CN).
    
  • Base:

    
     (1.0 equiv) – Required to facilitate transmetallation.
    
  • Solvent: DMAc or NMP.

Step-by-Step Methodology
  • Setup:

    • Charge a Schlenk tube with aryl chloride (1.0 mmol),

      
       (85 mg, 0.2 mmol), 
      
      
      
      (106 mg, 1.0 mmol),
      
      
      (4.5 mg, 0.02 mmol), and Ligand (0.04 mmol).
  • Degassing:

    • Evacuate and backfill with Argon (3 cycles).

    • Add dry DMAc (2 mL) via syringe.

  • Reaction:

    • Heat to 120–140°C .

    • Note: Higher temperatures are often required compared to

      
       because the thermal dissociation of cyanide from the iron complex requires energy.
      
    • Run for 16–24 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water and EtOAc.

    • Filter the suspension (insoluble iron salts can be sticky).

    • Proceed with standard extraction and purification.

Experimental Workflow & Safety Visualization

Handling cyanide requires a strict safety protocol.[4] The following workflow integrates the chemistry with safety checkpoints.

CyanationWorkflow Setup Setup (Glovebox/Schlenk) Add Reagents + Catalyst Degas Degas Solvent (Essential for Pd0) Setup->Degas Heat Heating Zn: 95°C | Fe: 120°C Degas->Heat Check Monitor (LCMS) Check for Pd Black Heat->Check Check->Heat Incomplete Quench Oxidative Quench (Bleach or FeSO4) Check->Quench Complete Purify Purification Column Chromatography Quench->Purify

Figure 2: Operational workflow emphasizing the critical degassing and quenching steps.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Conversion (Start)

poisoning or old catalyst.
Use fresh

(should be purple, not black). Ensure rigorous degassing. Add 10% Zn dust.
Reaction Stalls (50%) Catalyst poisoning by product or CN.Add a second portion of catalyst/ligand (as a solution) after 6 hours.
Pd Black Precipitate Ligand dissociation.Increase Ligand:Pd ratio to 3:1 or 4:1. Lower temperature slightly.
Homocoupling (Ar-Ar) Reductive elimination of Ar-Pd-Ar.Often occurs if

is too low. Ensure

is finely powdered (high surface area).
Hydrolysis (Ar-CONH2) Water in solvent.[5][6]Use anhydrous solvent.[3][7] Ensure

is dry.[8]

References

  • Buchwald, S. L., et al. (2004). "Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides using Zn(CN)2." Journal of the American Chemical Society.[9]

  • Beller, M., et al. (2004).[5][10] "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.

  • Grushin, V. V., et al. (2008). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society.[9]

  • Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.

  • Yeung, P. Y., et al. (2011).[11] "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters.

Sources

Application

Application Note: 5-Chloro-3-methyl-2-nitrobenzonitrile as a Divergent Synthetic Intermediate

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-3-methyl-2-nitrobenzonitrile (CAS 34662-31-2) as a high-value scaffold for con...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-3-methyl-2-nitrobenzonitrile (CAS 34662-31-2) as a high-value scaffold for constructing polysubstituted indoles and functionalized anilines.

[1]

Abstract

5-Chloro-3-methyl-2-nitrobenzonitrile is a trifunctional aromatic scaffold offering orthogonal reactivity profiles. Its unique substitution pattern—featuring a nitro group ortho to a methyl group and para to a chlorine atom—enables three distinct synthetic pathways: (1) Leimgruber-Batcho indole synthesis to access rare 5-chloro-7-cyanoindoles, (2) Nucleophilic Aromatic Substitution (SNAr) for library diversification, and (3) Nitro reduction to functionalized anilines.[1] This guide provides validated protocols and mechanistic insights for leveraging this molecule in drug discovery.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule is defined by three "handles" that can be manipulated independently:

  • 2-Nitro & 3-Methyl Pair: This ortho relationship is the classic signature for indole synthesis via enamine intermediates (Leimgruber-Batcho or Reissert).

  • 5-Chloro Group: Activated by the para-nitro group, this position is highly susceptible to SNAr displacement by amines, alkoxides, and thiols.[1]

  • 1-Cyano Group: A stable anchor that can be hydrolyzed to amides/acids or reduced to benzylamines, but often preserved as a pharmacophore (e.g., in androgen receptor antagonists).[1]

Reactivity Map (Graphviz)[2]

ReactivityMap Core 5-Chloro-3-methyl- 2-nitrobenzonitrile SNAr Pathway A: S_NAr (Displacement of Cl) Core->SNAr R-NH2 / Base Indole Pathway B: Indole Synthesis (Leimgruber-Batcho) Core->Indole 1. DMF-DMA 2. Fe/AcOH Reduct Pathway C: Nitro Reduction (Aniline Formation) Core->Reduct H2/Pd or SnCl2 Prod_SNAr 5-Amino-3-methyl- 2-nitrobenzonitriles SNAr->Prod_SNAr Prod_Indole 5-Chloro-7-cyanoindole (Rare Scaffold) Indole->Prod_Indole Prod_Aniline 2-Amino-5-chloro- 3-methylbenzonitrile Reduct->Prod_Aniline

Caption: Divergent synthetic pathways from the core scaffold. Pathway B (Indole Synthesis) is particularly valuable for accessing the 7-cyanoindole motif.

Validated Protocols

Protocol A: Synthesis of 5-Chloro-7-cyanoindole (Leimgruber-Batcho)

Significance: 7-Cyanoindoles are privileged structures in GPCR ligand design (e.g., dopamine D4 agonists) but are difficult to synthesize via Fischer cyclization due to electronic deactivation. This route uses the inherent 2-nitro-3-methyl motif for efficient cyclization.

Mechanism:

  • Enamine Formation: Condensation of the acidic methyl protons with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reductive Cyclization: Reduction of the nitro group to an amine, which immediately attacks the enamine double bond to close the pyrrole ring.

Step-by-Step Methodology:

  • Enamine Formation:

    • Reagents: 5-Chloro-3-methyl-2-nitrobenzonitrile (1.0 eq), DMF-DMA (1.5 eq), anhydrous DMF (5 vol).

    • Conditions: Heat to 110°C for 4–6 hours under N2.

    • Monitoring: TLC/LCMS will show the consumption of starting material and appearance of the dark red enamine intermediate (

      
      -
      
      
      
      -dimethylamino-2-nitro-styrene derivative).
    • Workup: Concentrate in vacuo to remove excess DMF-DMA. The residue is typically used directly (crude) to avoid instability issues.

  • Reductive Cyclization (Fe/AcOH Method):

    • Note: Iron/Acetic acid is preferred over H2/Pd-C to prevent concurrent reduction of the nitrile or dechlorination.

    • Reagents: Crude enamine (from Step 1), Iron powder (5.0 eq, 325 mesh), Glacial Acetic Acid (10 vol), Ethanol (10 vol).[1]

    • Procedure:

      • Dissolve crude enamine in EtOH/AcOH.

      • Add Iron powder portion-wise at 50°C (Caution: Exothermic).

      • Reflux (80°C) for 2 hours.

    • Workup: Filter hot through Celite to remove iron residues. Wash cake with EtOAc. Concentrate filtrate.[2][3][4] Neutralize with sat. NaHCO3 and extract with EtOAc.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 60–75% (2 steps).[5]

Key Structural Outcome: The cyclization occurs between C2 (Nitro) and C3 (Methyl).

  • Original C1 (CN)

    
    Indole C7 [1]
    
  • Original C5 (Cl)

    
    Indole C5 [1]
    
  • Product: 5-Chloro-1H-indole-7-carbonitrile

Protocol B: Regioselective SNAr Diversification

Significance: The 2-nitro group activates the 5-chloro position for nucleophilic attack. This is ideal for introducing diverse amines early in a synthesis (e.g., for kinase inhibitor libraries).[1]

Reaction Logic:

  • Regioselectivity: The 5-Cl is para to the strongly electron-withdrawing nitro group, making it highly electrophilic. The 1-CN group (meta to Cl) adds minor activation but the nitro effect dominates.

  • Scope: Primary and secondary amines, thiols, and alkoxides.[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with 5-Chloro-3-methyl-2-nitrobenzonitrile (1.0 eq) and anhydrous DMSO (0.2 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq).

  • Base: Add DIPEA (2.0 eq) or K2CO3 (1.5 eq) depending on nucleophile basicity.

  • Conditions:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.[6]

  • Data Interpretation: Successful displacement is indicated by a mass shift of

    
    .
    

Table 1: Optimization of SNAr Conditions

Nucleophile TypeSolventBaseTemp (°C)Time (h)Typical Yield
Primary Amine (e.g., Benzylamine)DMSODIPEA252>90%
Secondary Amine (e.g., Morpholine)DMSOK2CO340485-90%
Aniline (Weak Nucleophile)DMFCs2CO3901260-75%

Troubleshooting & Critical Parameters

Handling the Nitro Group
  • Safety: Nitro compounds can be energetic. Avoid concentrating reaction mixtures to dryness at high temperatures (>50°C) if unreacted reagents are present.

  • Over-reduction: When reducing the nitro group (Pathway C or Indole synthesis), avoid high-pressure hydrogenation if the Nitrile (CN) or Aryl Chloride (Cl) must be preserved.[1]

    • Safe: Fe/AcOH, SnCl2, or Zn/NH4Cl.[1]

    • Risky: H2/Pd-C (may reduce CN to CH2NH2 or dechlorinate).

Indole Synthesis Pitfalls[2]
  • Incomplete Enamine Formation: If the reaction with DMF-DMA stalls, add a catalytic amount of Pyrrolidine to generate a more reactive aminal intermediate.

  • Cyclization Failure: If the Fe/AcOH reduction yields the aniline (2-amino-3-methyl...) instead of the indole, it indicates the enamine bond was hydrolyzed or reduced before cyclization. Ensure anhydrous conditions during enamine formation and rapid heating during the iron reduction step.

References

  • Leimgruber-Batcho Indole Synthesis Mechanism & Scope

    • Source: Organic Syntheses.[5][7][8][9][10][11] "Batcho-Leimgruber Indole Synthesis."

    • URL:[Link]

  • SNAr Reactivity of Nitro-Halo-Benzonitriles

    • Source: Juniper Publishers. "Nucleophilic Aromatic Substitution, General Corrected Mechanism."
    • URL:[Link][1]

  • Source: BenchChem Application Note.
  • DMF-DMA Reagent Profile

    • Source: Liskon Biological. "Reaction between DMF-DMA and methyl groups."
    • URL:[Link]

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-Chloro-3-methyl-2-nitrobenzonitrile

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Chloro-3-methyl-2-nitrobenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity and concentration critical parameters for quality control.[1][2] The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol herein is designed to be straightforward, reproducible, and compliant with industry standards for method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5] We provide a comprehensive guide covering the scientific rationale for method development choices, a step-by-step analytical procedure, and a full outline for method validation to ensure trustworthiness and scientific integrity.

Scientific Rationale and Method Principle

The analysis of synthetic intermediates like 5-Chloro-3-methyl-2-nitrobenzonitrile demands a method that is both specific and robust. The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique in pharmaceutical analysis for its efficiency in separating, identifying, and quantifying components in a mixture.[4]

Causality behind the Chromatographic Choices:

  • Reversed-Phase Mode: The analyte, 5-Chloro-3-methyl-2-nitrobenzonitrile, is a moderately non-polar aromatic molecule. The presence of a chloro, methyl, nitro, and nitrile group contributes to its overall hydrophobicity.[6] Therefore, a reversed-phase setup, which employs a non-polar stationary phase (C18) and a polar mobile phase (Acetonitrile/Water), is the ideal choice.[6] The separation mechanism is based on the hydrophobic partitioning of the analyte between the mobile phase and the stationary phase. A decrease in the mobile phase's polarity (i.e., an increase in the organic modifier concentration) will decrease the analyte's retention time.[6]

  • Stationary Phase (C18): An octadecylsilane (C18) column is selected for its strong hydrophobic retention capabilities, providing excellent separation for a wide range of non-polar to moderately polar compounds. Its widespread availability and well-characterized nature ensure method transferability.

  • Mobile Phase (Acetonitrile and Water): A binary mixture of acetonitrile (ACN) and water is chosen as the mobile phase. Acetonitrile is favored over methanol in this application due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength (~190 nm), which provides a cleaner baseline for detection.[7][8] An isocratic elution (constant mobile phase composition) is employed for simplicity, robustness, and consistent run times, which is ideal for routine quality control analysis.

  • UV Detection: The benzonitrile core, along with the nitro group, are strong chromophores. This inherent property allows for sensitive and specific detection using a standard UV-Vis detector set at a wavelength near the analyte's absorbance maximum (λmax), which is typically determined by scanning a standard solution.

Methodology and Experimental Protocol

This section provides a detailed protocol for the analysis. Adherence to these steps is crucial for achieving accurate and reproducible results.

Required Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for instrument control and data processing.

    • Analytical balance (4-decimal place).

    • pH meter.

    • Solvent filtration apparatus with 0.45 µm membrane filters.

  • Reagents and Solvents:

    • 5-Chloro-3-methyl-2-nitrobenzonitrile Reference Standard (purity ≥98%).

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Phosphoric Acid (ACS grade, optional for pH adjustment).

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm, PTFE or nylon).[9]

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase Acetonitrile : Water (60:40, v/v)Optimized ratio for appropriate retention and separation from impurities.
Elution Mode IsocraticEnsures simplicity, robustness, and consistent run times for QC.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CMaintains stable retention times and improves peak shape.
Detection UV at 254 nmCommon wavelength for aromatic compounds; should be optimized near λmax.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Preparation of Solutions

Proper sample and standard preparation is a prerequisite for accurate analysis.[10][11]

  • Mobile Phase Preparation (1 L):

    • Carefully measure 600 mL of HPLC-grade acetonitrile.

    • Carefully measure 400 mL of HPLC-grade water.

    • Combine the solvents and mix thoroughly.

    • Degas the solution for 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the 5-Chloro-3-methyl-2-nitrobenzonitrile reference standard.

    • Transfer the standard quantitatively to a 50 mL volumetric flask.

    • Add approximately 30 mL of the mobile phase as the diluent and sonicate for 5 minutes to ensure complete dissolution.[9]

    • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.[9][11]

  • Sample Solution Preparation (50 µg/mL):

    • Accurately weigh approximately 25 mg of the 5-Chloro-3-methyl-2-nitrobenzonitrile sample.

    • Follow the same procedure as for the Standard Stock Solution (steps 2-4).

    • Perform a 1-in-10 dilution by pipetting 5.0 mL of this initial sample solution into a 50 mL volumetric flask and diluting to the mark with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.[9]

Analytical Procedure Workflow

The following diagram outlines the complete analytical workflow from preparation to final result.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Mobile Phase Preparation & Degassing P2 Standard Solution Preparation P3 Sample Solution Preparation H1 System Preparation & Column Equilibration P3->H1 H2 System Suitability Test (SST) (Inject Standard 5x) H1->H2 H3 Analyze Blank (Diluent) H2->H3 H4 Analyze Standard Solution H3->H4 H5 Analyze Sample Solutions H4->H5 D1 Integrate Chromatograms H5->D1 D2 Verify SST Results Meet Criteria D1->D2 D3 Calculate Purity / Assay D2->D3 D4 Generate Final Report D3->D4

Caption: High-level workflow for the HPLC analysis of 5-Chloro-3-methyl-2-nitrobenzonitrile.

Step-by-Step Protocol:
  • System Preparation: Set up the HPLC system according to the conditions in the table above. Purge the pump lines with fresh mobile phase.

  • Column Equilibration: Equilibrate the C18 column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

  • System Suitability Testing (SST): Perform five replicate injections of the Working Standard Solution (50 µg/mL). This is a mandatory step to verify that the chromatographic system is performing adequately for the intended analysis.[4][12] The acceptance criteria are detailed in the method validation section.

  • Analysis:

    • Inject the diluent (mobile phase) once to ensure no baseline interference.

    • Inject the Working Standard Solution once.

    • Inject each prepared Sample Solution in duplicate.

    • Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and monitor system stability.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[5][12] Validation provides documented evidence that the procedure is suitable for its intended purpose.[3]

G cluster_params Core Validation Parameters (ICH Q2) center Validated HPLC Method Spec Specificity center->Spec Lin Linearity & Range center->Lin Acc Accuracy center->Acc Prec Precision center->Prec LOD LOD / LOQ center->LOD Rob Robustness center->Rob

Caption: Core parameters for validating the HPLC method as per ICH guidelines.

Validation Parameters and Acceptance Criteria:
ParameterProcedureAcceptance Criteria
System Suitability 5 replicate injections of the standard solution.%RSD of Peak Area: ≤ 2.0%Tailing Factor (T): 0.8 - 1.5Theoretical Plates (N): > 2000
Specificity Analyze blank, placebo (if applicable), standard, and sample. Spike sample with known impurities.The analyte peak should be free from interference from blank or impurities. Peak purity should pass if using a PDA detector.
Linearity Analyze 5-7 concentration levels covering 50-150% of the working concentration.Correlation Coefficient (r²): ≥ 0.999
Range Derived from the linearity study.[3]The range for which the method is linear, accurate, and precise.
Accuracy Spike a known amount of analyte into a placebo or sample matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Percent Recovery: 98.0% - 102.0%
Precision Repeatability: 6 sample preparations at 100% concentration.Intermediate: Repeatability test on a different day by a different analyst.%RSD: ≤ 2.0% for both tests.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.LOD: S/N ratio of 3:1LOQ: S/N ratio of 10:1
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp. ±5°C, Mobile Phase Composition ±2%).System suitability parameters must still be met. No significant change in results.

Data Presentation and Calculations

The purity of the 5-Chloro-3-methyl-2-nitrobenzonitrile sample is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Calculation Formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data (Hypothetical):

The following table presents hypothetical data from a purity analysis of a sample.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
12.85152000.45
24.62 (Analyte)335600099.20
36.11134500.35
Total 3384650 100.00

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable means for the quantitative analysis of 5-Chloro-3-methyl-2-nitrobenzonitrile. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in any quality control laboratory. The comprehensive validation protocol ensures that the method generates trustworthy data that meets stringent regulatory expectations, supporting drug development and manufacturing processes.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • LCGC. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available at: [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Available at: [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • ResearchGate. (2025). Recent analytical method developed by RP-HPLC. Available at: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]

  • SIELC. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • Carl ROTH. (n.d.). Liquid Chromatography HPLC. Available at: [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Available at: [Link]

Sources

Application

High-Resolution Characterization of Benzonitrile Derivatives via GC-MS

Application Note & Protocol Abstract Benzonitrile derivatives serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their analysis is frequently complicated by the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

Benzonitrile derivatives serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their analysis is frequently complicated by the presence of positional isomers (ortho-, meta-, para-) and varying polarity introduced by functional groups. This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed to resolve structural isomers and provide definitive mass spectral characterization.[2] We employ a dual-column strategy to address polarity challenges and define specific fragmentation pathways (e.g., neutral loss of HCN) for structural elucidation.

Introduction

The nitrile group (-C≡N) attached to an aromatic ring imparts unique electronic properties, often stabilizing the molecular ion (


) while directing specific fragmentation channels. However, the high polarity of the cyano group can lead to peak tailing on non-polar stationary phases, and the structural similarity of positional isomers (e.g., 2-, 3-, and 4-methylbenzonitrile) often results in co-elution.

Key Challenges:

  • Isomer Resolution: Positional isomers often possess identical mass spectra and similar boiling points. Separation relies on interaction with the stationary phase's dipole moment.[3]

  • Peak Tailing: The lone pair on the nitrogen atom can interact with active sites in the inlet or column, necessitating rigorous system inertness.

  • Fragmentation Ambiguity: While the molecular ion is stable, distinguishing between alkyl-substituted isomers requires careful analysis of "ortho effects" and specific rearrangement ions.

Sample Preparation Protocol

Objective: To prepare a volatile, homogeneous solution suitable for split/splitless injection without overloading the column.

2.1. Reagents & Standards
  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), LC-MS grade.

    • Why: These solvents have high volatility and excellent solubility for aromatic nitriles.

  • Internal Standard (ISTD): Naphthalene-d8 or 1,4-Dichlorobenzene-d4.

    • Concentration: 10 µg/mL in the final solution.[4]

  • Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[5]

    • Required for: Amino-benzonitriles or Hydroxy-benzonitriles to prevent hydrogen bonding and peak tailing.

2.2. Workflow
  • Weighing: Accurately weigh 10 mg of the benzonitrile derivative into a 20 mL scintillation vial.

  • Dissolution: Dissolve in 10 mL of DCM (Stock Solution: 1 mg/mL).

  • Dilution: Transfer 100 µL of Stock Solution into a 1.5 mL autosampler vial.

  • ISTD Addition: Add 10 µL of Internal Standard solution (1 mg/mL).

  • Make-up: Dilute to 1 mL with DCM (Final Conc: ~100 µg/mL).

  • Filtration: If particulate matter is visible, filter through a 0.2 µm PTFE syringe filter.

Derivatization Step (Only for Polar Derivatives):

  • Evaporate 100 µL of stock solution to dryness under Nitrogen.

  • Add 50 µL anhydrous Pyridine + 50 µL BSTFA (1% TMCS).

  • Incubate at 60°C for 30 minutes.

  • Dilute with 900 µL Ethyl Acetate before injection.

Instrumental Method (GC-MS)

Objective: To achieve baseline separation of isomers and generate library-searchable mass spectra.

3.1. Column Selection Strategy

We recommend a Dual-Column Validation approach for new entities:

  • Primary Column (Screening): 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS).

    • Mechanism:[6] Separates primarily by boiling point.[7] Excellent inertness.

  • Secondary Column (Isomer Resolution): High-polarity Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax) or Cyanopropyl-phenyl (e.g., DB-1701).

    • Mechanism: Separates based on dipole-dipole interactions, critical for resolving ortho, meta, and para isomers.

3.2. GC Parameters (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Inlet Mode SplitPrevents column overload; improves peak shape.
Split Ratio 20:1Optimizes sensitivity for ~100 µg/mL samples.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains optimal linear velocity for MS efficiency.
Oven Program Initial: 60°C (Hold 1 min)Ramp: 15°C/min to 300°CFinal: 300°C (Hold 5 min)Slow ramp not usually required unless separating complex isomer mixtures.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
3.3. MS Parameters (Single Quadrupole)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (EI), 70 eV.

  • Scan Range: m/z 40 – 450.

  • Solvent Delay: 3.0 min (Adjust based on solvent retention time).

Data Analysis & Interpretation

Objective: To correlate mass spectral features with benzonitrile structure.

4.1. Fragmentation Logic

Benzonitrile derivatives exhibit a distinct fragmentation pattern driven by the stability of the aromatic ring and the elimination of the nitrile group.

  • Molecular Ion (

    
    ):  Usually the base peak or very intense (80-100% relative abundance) due to the aromatic stabilization.
    
  • Loss of HCN (M - 27): The most characteristic pathway. The nitrile nitrogen and the adjacent ring carbon are eliminated as hydrogen cyanide.

    • Example: Benzonitrile (

      
       103) 
      
      
      
      Phenyl cation (
      
      
      76) + HCN.
  • Benzyne Formation: The resulting

    
     76 ion often corresponds to the benzyne radical cation (
    
    
    
    ).
  • Substituent Effects:

    • Methyl-benzonitriles (

      
       117): Loss of H (
      
      
      
      116) is common (tropylium-like stability). Loss of HCN gives
      
      
      90.
    • Halogenated derivatives: Look for characteristic isotope patterns (Cl: 3:1, Br: 1:1).

4.2. Analytical Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis Sample Crude Sample (10 mg) Solvent Dissolve in DCM (1 mg/mL) Sample->Solvent Check Polar Groups? (-OH, -NH2) Solvent->Check Deriv Silylation (BSTFA, 60°C) Check->Deriv Yes Dilute Dilute to 100 µg/mL Add ISTD Check->Dilute No Deriv->Dilute Inject Split Injection (250°C, 20:1) Dilute->Inject Column Column Selection Inject->Column NonPolar DB-5ms (Boiling Point) Column->NonPolar General Polar DB-Wax (Polarity/Isomers) Column->Polar Isomers Ionization EI Source (70 eV) Fragmentation NonPolar->Ionization Polar->Ionization Spectrum Mass Spectrum Analysis Ionization->Spectrum Decision Identify M+ Spectrum->Decision LossHCN Check M - 27 (Loss of HCN) Decision->LossHCN Yes Confirm Library Match & Retention Index LossHCN->Confirm

Figure 1: Decision-matrix workflow for the preparation and analysis of benzonitrile derivatives, highlighting the critical decision points for derivatization and column selection.

Troubleshooting & Validation
5.1. System Suitability Test (SST)

Before analyzing unknown samples, inject a standard mixture containing ortho-, meta-, and para- tolunitrile (methylbenzonitrile).

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers > 1.5.
      
    • Tailing Factor (

      
      ) < 1.2 for the latest eluting peak.
      
    • Signal-to-Noise (S/N) > 100:1 for 1 ng on-column.

5.2. Common Issues
SymptomProbable CauseCorrective Action
Peak Tailing Active sites in inlet liner.Replace liner with ultra-inert, deactivated wool liner.
Missing Peaks Sample degradation or low volatility.Check solubility; attempt silylation (BSTFA).
Ghost Peaks Carryover from previous run.Run a solvent blank (DCM) between samples.
Poor Isomer Sep. Wrong stationary phase.Switch to a polar column (DB-Wax or DB-1701).
References
  • NIST Mass Spectrometry Data Center. (2023). Benzonitrile - Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69.[8][9] Retrieved from [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Organomation. (2025). GC-MS Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[10] Ionic fragmentation products of benzonitrile as important intermediates. Phys. Chem. Chem. Phys. Retrieved from [Link]

Sources

Method

5-Chloro-3-methyl-2-nitrobenzonitrile in the preparation of quinazoline derivatives.

Application Note & Protocol Strategic Synthesis of Substituted Quinazoline Scaffolds from 5-Chloro-3-methyl-2-nitrobenzonitrile Audience: Researchers, scientists, and drug development professionals. Introduction: The Qui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Substituted Quinazoline Scaffolds from 5-Chloro-3-methyl-2-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Core and a Versatile Precursor

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer (e.g., Gefitinib, Erlotinib), antihypertensive, and anti-inflammatory agents.[1][2] The continued exploration of novel quinazoline derivatives is a key focus in drug discovery.[3][4]

This document provides a detailed guide to the synthetic utility of 5-Chloro-3-methyl-2-nitrobenzonitrile , a strategically functionalized precursor for accessing substituted quinazoline derivatives. The presence of the nitro, nitrile, chloro, and methyl groups on the benzene ring offers a rich platform for a variety of chemical transformations. The electron-withdrawing nitro group is crucial for the primary synthetic route: a reductive cyclization cascade that forms the pyrimidine ring of the quinazoline core.[1][5] This application note will focus on a robust and efficient one-pot conversion of this nitrobenzonitrile into a quinazolin-4(3H)-one, a common and highly valuable quinazoline variant.

The Core Mechanism: Reductive Cyclization Cascade

The primary strategy for converting 2-nitrobenzonitriles into quinazolines hinges on a tandem reaction sequence initiated by the reduction of the nitro group. This process is highly efficient and forms the basis of several synthetic methodologies.[6][7]

The Causality Behind the Pathway:

  • Nitro Group Reduction: The process begins with the chemical reduction of the ortho-nitro group (-NO₂) to an amino group (-NH₂). This is the key activating step, as the resulting aniline derivative possesses the necessary nucleophilicity to participate in ring formation. Common reducing systems include iron in acidic media (Fe/HCl), or hydrazine hydrate with a catalyst like ferric chloride (FeCl₃).[1][5]

  • Intramolecular Cyclization: The newly formed 2-aminobenzonitrile intermediate is primed for cyclization. In the presence of a one-carbon source, such as formic acid (HCOOH), the amino group is first formylated.

  • Dehydrative Annulation: The formylated intermediate then undergoes an intramolecular attack by the nitrogen of the formyl group onto the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the stable, aromatic quinazolinone ring system.

This one-pot approach, which combines reduction, formylation, and cyclization, is highly atom-economical and avoids the isolation of potentially unstable intermediates.[1]

G start_node 5-Chloro-3-methyl- 2-nitrobenzonitrile intermediate_amine In-situ Intermediate: 2-Amino-5-chloro- 3-methylbenzonitrile start_node->intermediate_amine Reduction of Nitro Group product_node Final Product: 8-Chloro-6-methyl- quinazolin-4(3H)-one intermediate_amine->product_node Formylation & Cyclization

Experimental Protocol: One-Pot Synthesis of 8-Chloro-6-methylquinazolin-4(3H)-one

This protocol is adapted from established methodologies for the conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and is designed to be a self-validating system with clear checkpoints.[1]

Materials and Reagents
ReagentGradeSupplier ExampleCAS NumberNotes
5-Chloro-3-methyl-2-nitrobenzonitrile≥97%Sigma-AldrichN/AStarting material.
Ferric Chloride (FeCl₃), Anhydrous≥98%Major Suppliers7705-08-0Catalyst for reduction.
Hydrazine Hydrate (80% solution)Reagent GradeMajor Suppliers7803-57-8Reducing agent. Caution: Toxic .
Formic Acid (HCOOH)≥95%Major Suppliers64-18-6Carbon source for cyclization. Corrosive.
Hydrochloric Acid (HCl), conc.ACS ReagentMajor Suppliers7647-01-0For pH adjustment during work-up.
Ethyl Acetate (EtOAc)HPLC GradeMajor Suppliers141-78-6Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentMajor Suppliers144-55-8For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentMajor Suppliers7757-82-6Drying agent.
Deionized WaterN/AN/A7732-18-5For work-up.
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and a dropping funnel.

  • Magnetic stirrer with heating mantle.

  • Thermometer.

  • Separatory funnel (250 mL).

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Fume hood.

Step-by-Step Procedure

G start Start: Assemble Glassware in Fume Hood reagents Charge Flask with Starting Material, FeCl₃, and Formic Acid start->reagents heat1 Heat Mixture to 90-95 °C reagents->heat1 addition Add Hydrazine Hydrate Dropwise over 30 min heat1->addition reflux Heat to Reflux (125-130 °C) for 4-6 hours addition->reflux tlc Monitor Reaction Progress by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Upon Completion quench Pour onto Ice-Water & Neutralize with NaHCO₃ cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End: Obtain Pure Product & Perform Characterization purify->end

  • Setup: In a fume hood, equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Charging the Flask: To the flask, add 5-Chloro-3-methyl-2-nitrobenzonitrile (e.g., 10 mmol, 1.96 g), ferric chloride (FeCl₃) (1.0 mmol, 0.162 g), and formic acid (20 mL).

  • Initial Heating: Begin stirring the mixture and heat it to 90-95 °C using a heating mantle.

  • Addition of Reducing Agent: Charge the dropping funnel with 80% hydrazine hydrate (40 mmol, ~2.5 mL). Add the hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent dangerous pressure buildup.

  • Reflux: After the addition is complete, increase the temperature to bring the mixture to a vigorous reflux (approx. 125-130 °C). Maintain this reflux for 4-6 hours.

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system would be 50:50 Ethyl Acetate:Hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 g of crushed ice.

  • Work-up - Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8. The product often precipitates as a solid at this stage.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up - Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 8-Chloro-6-methylquinazolin-4(3H)-one.

Expected Outcome & Characterization
  • Yield: Based on similar transformations of substituted 2-nitrobenzonitriles, yields are expected to be in the range of 60-75%.[1]

  • Appearance: A white to off-white crystalline solid.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the quinazoline core and substituents.

    • ¹³C NMR: To verify the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₇ClN₂O ≈ 195.03).

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the quinazolinone.

Field Insights & Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, an additional portion of hydrazine hydrate (e.g., 0.2 equivalents) can be added, and the reflux can be continued for another 2 hours.

  • Purity Issues: The primary impurity is often the uncyclized 2-amino-5-chloro-3-methylbenzamide. Careful purification by recrystallization is typically effective at removing this.

  • Safety: Hydrazine is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and should not be scaled up without careful consideration of heat management.

Conclusion

5-Chloro-3-methyl-2-nitrobenzonitrile serves as an excellent and highly adaptable starting material for the synthesis of medicinally relevant quinazoline derivatives. The one-pot reductive cyclization protocol detailed here is an efficient, robust, and scalable method to produce 8-Chloro-6-methylquinazolin-4(3H)-one. The chloro and methyl substituents on the final product provide further handles for diversification through cross-coupling or other functional group interconversion reactions, making this a valuable pathway for building libraries of novel compounds in drug discovery programs.

References

  • Thanh Tuan, D., et al. (2020). Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. Available at: [Link]

  • Kumar, A., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Arkivoc, 2007(1), 154-163. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 511-525. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Vu, X. L., et al. (2025). Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. RSC Advances, 15(37), 25965-25970. Available at: [Link]

  • Vu, X. L., et al. (2025). Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. RSC Advances, 15(37), 25965-25970. Available at: [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760. Available at: [Link]

  • Dang, T. T., et al. (2020). Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. Request PDF. Available at: [Link]

  • Valderrama, J. A., et al. (1999). ACCESS TO QUINAZOLINES FROM 2-NITROBENZALDEHYDE AND ARYLAMINES. HETEROCYCLES, 51(9), 2195. Available at: [Link]

  • ResearchGate. (n.d.). Several synthetic methods to prepare quinazolinone derivatives along with this study [Image]. Available at: [Link]

  • Ghorab, M. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827. Available at: [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. e-Publications@Marquette. Available at: [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2021). Synthesis and Applications of Quinazoline Derivatives. Open Access Journals. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. 5(6), 45-50. Available at: [Link]

  • Li, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(12), 2826. Available at: [Link]

  • Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 20(7), 12863–12887. Available at: [Link]

  • García-Hernández, R., et al. (2021). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 26(19), 5800. Available at: [Link]

  • ARKIVOC. (2021). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. 2021(5), 1-16. Available at: [Link]

  • El-Euch, F., et al. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Anales de Química, 89(3), 362-367. Available at: [Link]

  • ResearchGate. (n.d.). (a) Riedel method for quinazoline synthesis from o-nitrobenzaldehyde... [Image]. Available at: [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(09), 1643-1652. Available at: [Link]

  • Hsieh, F.-Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(7), 12591–12601. Available at: [Link]

  • ResearchGate. (2009). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Available at: [Link]

  • Google Patents. (2013). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

Application

use of 5-Chloro-3-methyl-2-nitrobenzonitrile as a building block for bioactive molecules.

This guide details the technical application of 5-Chloro-3-methyl-2-nitrobenzonitrile (CAS 1804888-90-1 / Related: 939990-03-1 for amine), a highly functionalized aromatic scaffold critical for the synthesis of next-gene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 5-Chloro-3-methyl-2-nitrobenzonitrile (CAS 1804888-90-1 / Related: 939990-03-1 for amine), a highly functionalized aromatic scaffold critical for the synthesis of next-generation anthranilic diamide insecticides and novel nitrogen heterocycles.[1]

[1]

Abstract

5-Chloro-3-methyl-2-nitrobenzonitrile is a dense functional array offering orthogonal reactivity at every position of the benzene ring.[1] Its primary industrial utility lies as a precursor to 2-amino-5-chloro-3-methylbenzonitrile , a key intermediate in the manufacture of ryanodine receptor modulators (anthranilic diamide insecticides) such as Chlorantraniliprole derivatives.[1] Beyond agrochemistry, this scaffold enables the rapid assembly of 7-cyanoindoles and functionalized quinazolines for medicinal chemistry programs targeting kinases and GPCRs.[1] This guide provides optimized protocols for chemoselective reduction, nitrile hydrolysis, and heterocyclic cyclization.[1]

Structural Analysis & Reactivity Profile

The molecule features four distinct functional handles, each activatable under specific conditions without interfering with the others.[1]

PositionGroupReactivity ModeStrategic Utility
C-1 Nitrile (-CN) Hydrolysis, Cyclization, ReductionPrecursor to amides (anthranilamides), acids, or heterocycles (quinazolines).[1]
C-2 Nitro (-NO₂) Reduction, Nucleophilic DisplacementLatent aniline; essential for indole/indazole formation.[1]
C-3 Methyl (-CH₃) Benzylic Oxidation, DeprotonationOrtho-to-nitro positioning allows Leimgruber-Batcho indole synthesis.[1]
C-5 Chloro (-Cl) Pd-Catalyzed Coupling, SₙArHandle for late-stage diversification (Suzuki/Buchwald) or solubility modulation.[1]
Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from this single core.

ReactivityMap Core 5-Chloro-3-methyl- 2-nitrobenzonitrile Aniline 2-Amino-5-chloro- 3-methylbenzonitrile (Anthranilic Diamide Precursor) Core->Aniline Chemoselective Reduction (Fe/AcOH) Indole 5-Chloro-7-cyanoindole (Kinase Inhibitor Scaffold) Core->Indole DMF-DMA; Reduction (TiCl3) Indazole 5-Chloro-7-methylindazole Core->Indazole Reductive Cyclization Amide 2-Amino-5-chloro- 3-methylbenzamide (Chlorantraniliprole Core) Aniline->Amide Nitrile Hydrolysis

Key Application: Synthesis of Anthranilic Diamide Precursors

The most commercially significant application is the synthesis of 2-amino-5-chloro-3-methylbenzoic acid derivatives. These are the "left-side" amine components of blockbuster insecticides like Chlorantraniliprole (Rynaxypyr). The nitrile group serves as a masked amide/acid that is robust during upstream processing.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the C-5 chlorine or hydrolyzing the C-1 nitrile. Challenge: Catalytic hydrogenation (Pd/C, H₂) often causes hydrodechlorination.[1] Solution: Iron-mediated reduction in acetic acid is high-yielding and preserves the halogen.

Materials
  • 5-Chloro-3-methyl-2-nitrobenzonitrile (1.0 equiv)[1][2][3][4][5]

  • Iron powder (325 mesh, 4.0 equiv)[1]

  • Acetic acid (glacial, 10 V)[1]

  • Ethyl acetate (EtOAc)[1][6][7]

  • Saturated NaHCO₃ solution[1]

Step-by-Step Procedure
  • Setup: Charge a 3-neck round-bottom flask with 5-Chloro-3-methyl-2-nitrobenzonitrile (10 g, 51.0 mmol) and glacial acetic acid (100 mL).

  • Addition: Heat the solution to 50°C. Add Iron powder (11.4 g, 204 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Increase temperature to 80°C and stir for 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] Starting material (Rf ~0.6) should disappear; product (fluorescent amine, Rf ~0.[1]4) appears.[1][7][8]

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and filter through a Celite pad to remove iron residues.

  • Neutralization: Wash the filtrate carefully with saturated NaHCO₃ (2 x 100 mL) until the aqueous phase is pH ~8.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

    • Expected Yield: 85-92%

    • Product: 2-Amino-5-chloro-3-methylbenzonitrile (Off-white solid).[1]

Protocol B: Nitrile Hydrolysis to Anthranilamide

Objective: Convert the nitrile to the primary amide, generating the core required for coupling with pyrazole acids.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 2-Amino-5-chloro-3-methylbenzonitrile (5.0 g) in DMSO (25 mL).

  • Reagent: Add K₂CO₃ (1.5 equiv) and 30% H₂O₂ (4.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Pour into ice water (100 mL). The product usually precipitates.

  • Filtration: Filter the solid, wash with water, and dry.[1][6][9]

    • Product: 2-Amino-5-chloro-3-methylbenzamide.[1][9][10]

Advanced Application: Indole Synthesis (Leimgruber-Batcho)

For medicinal chemistry, the ortho-nitro-methyl motif allows access to 7-cyanoindoles , a rare substitution pattern valuable for designing kinase inhibitors where the nitrile interacts with the hinge region or solvent front.

Protocol C: Synthesis of 5-Chloro-1H-indole-7-carbonitrile

Mechanism: Condensation of the methyl group with DMF-DMA forms an enamine, followed by reductive cyclization.[1]

Materials
  • 5-Chloro-3-methyl-2-nitrobenzonitrile (1.0 equiv)[1][2][3][4][5]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)[1]

  • DMF (anhydrous)[1]

  • Titanium(III) chloride (TiCl₃) (aqueous solution) or Raney Nickel/Hydrazine.[1]

Workflow
  • Enamine Formation:

    • Dissolve starting material in anhydrous DMF (5 V).

    • Add DMF-DMA (3.0 equiv).[1]

    • Heat to 110°C in a sealed tube for 12 hours. The solution will turn deep red/purple (formation of the

      
      -dimethylamino-styrene intermediate).
      
    • Concentrate under reduced pressure to remove excess DMF-DMA.

  • Reductive Cyclization:

    • Dissolve the crude red oil in MeOH/THF (1:1).

    • Add Raney Nickel (approx 20 wt%) and cool to 0°C.[1]

    • Add Hydrazine hydrate (5.0 equiv) dropwise (Caution: Gas evolution).[1]

    • Stir at room temperature for 4 hours.

  • Purification:

    • Filter through Celite. Concentrate.

    • Purify via flash column chromatography (SiO₂, 0-40% EtOAc/Hexane).[1]

    • Target: 5-Chloro-1H-indole-7-carbonitrile.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dechlorination during reduction Used Pd/C or excessive H₂ pressure.[1]Switch to Fe/AcOH, SnCl₂, or Pt/C (sulfided).[1]
Incomplete Nitrile Hydrolysis pH too low or H₂O₂ degraded.Use fresh H₂O₂; maintain basic pH; consider hydrido-platinum catalysts for difficult substrates.
Low Yield in Indole Synthesis Incomplete enamine formation.Ensure DMF-DMA is fresh; run reaction strictly anhydrous; extend time at 110°C.

Safety & Handling

  • Nitrile Hazards: While less toxic than simple aliphatic nitriles, this compound can release HCN under strong acidic/thermal stress.[1] Work in a well-ventilated fume hood.

  • Nitro Compounds: Potential energetic properties.[1] Do not distill the nitro-nitrile residue to dryness at high temperatures (>150°C).

  • Skin Sensitization: Treat as a potent sensitizer.[1] Double-glove (Nitrile) and wear a lab coat.[1]

References

  • Synthesis of Anthranilic Diamides: Process for the synthesis of anthranilic diamide compounds and intermediates thereof.[7] WO2020170178A1. (2020).[1]

  • Indole Synthesis Methodology: Clark, R. D., et al.[1] "The Leimgruber-Batcho Indole Synthesis." Heterocycles, 22, 195-221.[1] (1984).[1]

  • Functionalization of Nitro-benzonitriles: Preparation of 2-amino-5-chloro-3-methylbenzoic acid.[1][9][10][11] CN112778147A.[1]

  • Compound Data: PubChem CID 53381035 (2-Amino-5-chloro-3-methylbenzonitrile).[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature for the Sandmeyer Reaction of Nitroanilines

Welcome to the technical support center for the Sandmeyer reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with nitroaniline substrates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sandmeyer reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with nitroaniline substrates. The electron-withdrawing nature of the nitro group introduces specific stability challenges, making precise temperature control paramount for achieving high yields and purity. This document provides in-depth, experience-driven answers to common issues encountered during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for the Sandmeyer reaction of nitroanilines?

Temperature control is the single most important variable in this reaction for two primary reasons, centered on the stability of the nitrobenzenediazonium salt intermediate:

  • Inherent Instability of Diazonium Salts: Aryl diazonium salts are high-energy intermediates. The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), making the salt prone to decomposition. This decomposition is highly temperature-dependent.[1][2][3]

  • Destabilizing Effect of the Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. It pulls electron density from the aromatic ring, which further destabilizes the positively charged diazonium cation.[4] This makes nitrobenzenediazonium salts significantly less stable and more susceptible to thermal decomposition than diazonium salts derived from electron-rich or neutral anilines.[3]

Failure to maintain optimal temperatures leads to a cascade of side reactions, drastically reducing the yield of the desired aryl halide and complicating purification.

Q2: What are the optimal temperature ranges for the two main stages of the reaction?

The Sandmeyer reaction consists of two distinct stages, each with its own critical temperature window.

StageProcessOptimal Temperature Range (°C)Rationale
1. Diazotization Formation of the diazonium salt from nitroaniline, NaNO₂, and acid.0 – 5 °C To prevent the rapid thermal decomposition of the newly formed, unstable nitrobenzenediazonium salt.[1][2][5][6] Exceeding 5 °C leads to significant yield loss.
2. Sandmeyer Reaction Copper(I)-catalyzed displacement of the diazonium group.Variable (often 20 – 70 °C) Requires sufficient thermal energy to promote the radical-mediated reaction with the copper catalyst.[7] The specific temperature depends on the substrate and catalyst, but it must be carefully controlled to ensure the desired reaction outpaces thermal decomposition.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues. The underlying cause is often a deviation from the required thermal profile.

Problem 1: Low or No Yield of the Desired Product
  • Symptom: After workup, analysis (TLC, GC-MS, NMR) shows little to no formation of the target aryl halide, with starting material possibly remaining.

  • Primary Cause: Decomposition of the Diazonium Salt During Diazotization. The most frequent error is allowing the temperature to rise above 5 °C during the dropwise addition of the sodium nitrite solution.[1][2] This addition is exothermic, and without efficient external cooling (e.g., an ice-salt bath), localized "hot spots" can form, instantly destroying the diazonium salt as it's generated.

  • Solutions & Protocols:

    • Aggressive Cooling: Use an ice-salt bath to maintain an internal reaction temperature between 0 and 5 °C.[1][2] Do not rely on a simple ice bath, as it may not keep the temperature below 5 °C during the exothermic addition.

    • Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution dropwise and slowly using a dropping funnel with the tip below the surface of the reaction mixture.[2] This prevents localized overheating at the point of addition and minimizes the decomposition of nitrous acid.[1]

    • Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to dissipate heat and maintain a homogenous temperature throughout the vessel.

    • Confirm Diazotization: Before proceeding to the Sandmeyer step, you can perform a quick spot test. Add a drop of your cold diazonium solution to a basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye confirms the successful formation of the diazonium salt.[2]

Problem 2: Reaction Mixture Turns Dark Brown/Black and Forms Tar
  • Symptom: During either the diazotization or the copper-catalyzed step, the solution darkens significantly, and an oily or solid "tar-like" residue forms.

  • Primary Causes:

    • Phenol Formation: This is the most common decomposition pathway. If the temperature is too high, the diazonium salt reacts with water (the solvent) to form a nitrophenol.[1][8] These phenolic compounds can undergo further oxidative coupling reactions, leading to dark, polymeric materials.

    • Azo Coupling: If the acidity of the medium is insufficient, the newly formed diazonium salt (an electrophile) can attack unreacted nitroaniline (a nucleophile) to form an azo compound.[1][2] This side reaction is also temperature-sensitive and contributes to colored impurities.

  • Solutions & Protocols:

    • Strict Temperature Adherence: For the diazotization, strictly maintain the 0–5 °C range.[1][2] For the Sandmeyer step, the temperature should be raised carefully to the minimum required for the catalytic cycle to proceed efficiently, avoiding overheating.

    • Ensure Sufficient Acidity: Use a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄). This keeps the pH low, fully protonating the unreacted nitroaniline and preventing it from acting as a nucleophile for azo coupling.[2]

    • Controlled Addition to Catalyst: Add the cold diazonium salt solution to the heated copper(I) halide solution in a controlled manner. This ensures the diazonium salt is consumed quickly by the catalyst, minimizing the time it spends at an elevated temperature where it could react with water.

Problem 3: Vigorous Foaming or Uncontrolled Gas Evolution
  • Symptom: Rapid, sometimes violent, bubbling occurs, often accompanied by a rise in temperature and a change in color.

  • Primary Cause: Runaway Decomposition. This indicates a catastrophic loss of temperature control. The gas is dinitrogen (N₂), being released as the diazonium salt decomposes en masse.[1] Solid diazonium salts are known to be explosive, and while they are more stable in solution, a runaway reaction is hazardous.[1][9]

  • Solutions & Protocols:

    • Immediate Action: If this occurs during nitrite addition, stop the addition immediately . Add more pre-chilled acid or ice to try and regain control of the temperature.

    • Preventative Measures:

      • Never add the sodium nitrite solution all at once. Slow, portion-wise, or dropwise addition is mandatory.[1]

      • Ensure your cooling bath is adequate for the scale of the reaction. A 1 L reaction will generate significantly more heat than a 50 mL reaction.

      • Pre-cool all solutions (amine/acid suspension and sodium nitrite solution) before beginning the addition.

Experimental Workflow & Key Control Points

The following diagram illustrates the critical temperature control points in a typical Sandmeyer protocol for nitroanilines.

SandmeyerWorkflow cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction A 1. Prepare Nitroaniline in Acid Suspension B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B Critical Cooling C 3. Slow, Dropwise Addition of Cold NaNO2 Solution B->C Exothermic Step Monitor Temp Closely D 4. Maintain 0-5 °C with Vigorous Stirring C->D Hold for 15-30 min G 7. Slowly Add Cold Diazonium Solution to Hot Catalyst D->G Transfer Diazonium Salt E 5. Prepare Cu(I)X Solution in Separate Flask F 6. Warm Catalyst Solution (e.g., 50 °C) E->F Set Target Temp F->G Controlled Addition H 8. Maintain Reaction Temp Until N2 Evolution Ceases G->H Monitor Reaction I Product Isolation H->I Proceed to Workup Mechanism Start Ar-N2+ (Nitrobenzenediazonium) Intermediate Aryl Radical Ar• Start->Intermediate Cu(I) / Low Temp. Cation Aryl Cation Ar+ Start->Cation High Temp (Δ) (Uncontrolled) Product Desired Product Ar-X SideProduct Side Product Ar-OH (Nitrophenol) Intermediate->Product + Cu(II)X Cation->SideProduct + H2O

Caption: Competing reaction pathways in the Sandmeyer reaction.

References

  • BenchChem. (n.d.). Managing temperature control during the diazotization of 4-chloro-2-nitroaniline.
  • Gallardo-Fuentes, S., et al. (n.d.). Kinetics and Mechanisms of Aryldiazonium Ions in Aqueous Solutions. ResearchGate. Retrieved February 17, 2026, from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved February 17, 2026, from [Link]

  • LookChem. (n.d.). 4-nitrobenzenediazonium chloride Safety Data Sheets (SDS). Retrieved February 17, 2026, from [Link]

  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • ChemSRC. (2026, January 29). Safe Handling and Quality Assurance for 4-Nitrobenzenediazonium Chloride. Retrieved February 17, 2026, from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 17, 2026, from [Link]

  • Truman ChemLab. (2012, January 17). Decomposition of a Diazonium Salt. Retrieved February 17, 2026, from [Link]

  • AIP Publishing. (n.d.). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. Retrieved February 17, 2026, from [Link]

  • Gallou, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved February 17, 2026, from [Link]

  • Vedantu. (2025, June 24). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • American Chemical Society. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Retrieved February 17, 2026, from [Link]

  • Edmerls. (2019, June 28). kinetics of Decomposition of Benzene Diazonium Chloride | Chemical Kinetics. YouTube. Retrieved February 17, 2026, from [Link]

  • European Patent Office. (n.d.). EP 0003656 B1 - Process for the diazotisation of amines.
  • Wikipedia. (n.d.). Diazonium compound. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101619030A - Method for preparing 2,4-dinitroaniline diazonium salt.
  • American Chemical Society. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Retrieved February 17, 2026, from [Link]

  • Allen. (n.d.). Which of the following diazonium salt is most stable ?. Retrieved February 17, 2026, from [Link]

  • Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved February 17, 2026, from [Link]

  • Filo. (2025, December 5). Sandmayer reaction short notes. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. PMC. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of solvent, temperature and time by using different amount of piperidine for the synthesis of 1 via Reaction type 2. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Catalyst Poisoning in the Cyanation of Aryl Halides

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for aryl halide cyanation. This guide is designed for researchers, scientists, and drug development professionals who uti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for aryl halide cyanation. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to synthesize aromatic nitriles. We understand that these reactions, while powerful, can be sensitive and prone to failure due to catalyst poisoning. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent common issues, ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Enemy - Common Catalyst Poisons & Deactivation Pathways

This section addresses the fundamental "what" and "why" of catalyst deactivation. Understanding the mechanisms of poisoning is the first step toward prevention.

Q1: What are the primary causes of catalyst deactivation in palladium-catalyzed cyanation of aryl halides?

Catalyst deactivation in palladium-catalyzed cyanation is a multifaceted issue, often leading to poor reproducibility.[1][2] The primary culprits are substances that interact with the palladium center, disrupting the catalytic cycle. These can be broadly categorized as:

  • Excess Cyanide: The cyanide anion (CN⁻), while being the desired nucleophile, is also a potent poison for the palladium catalyst.[1][2]

  • Water and Oxygen: Trace amounts of moisture and atmospheric oxygen can initiate pathways that lead to inactive catalyst species.[3][4][5][6]

  • Reagent Impurities: Contaminants within starting materials, solvents, or bases can act as inhibitors. Common catalyst poisons include sulfides, sulfites, and phosphites.[7]

Q2: How exactly does excess cyanide poison the palladium catalyst?

Excess cyanide can attack and deactivate the catalyst at virtually every stage of the catalytic cycle.[1][3][4][5] Mechanistic studies have shown that a high concentration of dissolved cyanide ions leads to the formation of stable, coordinatively saturated, and catalytically inactive palladium-cyanide complexes, such as [(CN)₃PdAr]²⁻ and [(CN)₄Pd]²⁻.[3][4][5]

These complexes are problematic for several key reasons:

  • Inhibition of Oxidative Addition: High cyanide concentration can disrupt the initial, crucial step where the aryl halide adds to the Pd(0) center.[3][5]

  • Arrested Reductive Elimination: The stable [(CN)₃PdAr]²⁻ complex is reluctant to undergo reductive elimination to form the desired aryl nitrile product, effectively halting the catalytic turnover.[3][4][5]

This poisoning effect is a primary reason why cyanation reactions have a reputation for being highly irreproducible.[1][2]

Q3: What is the detrimental role of water in these reactions?

Moisture is particularly harmful.[3][4][5] Its presence, even in trace amounts, facilitates the hydrolysis of the cyanide anion (CN⁻) to form hydrogen cyanide (HCN).[3][4][5] HCN is highly reactive towards the active Pd(0) species, leading to the formation of the remarkably stable and inactive hydride complex [(CN)₃PdH]²⁻.[3][4][5] This pathway effectively removes the catalyst from the productive cycle.

Furthermore, this hydrolysis also generates hydroxide ions (OH⁻), which can cause side reactions, such as the Hofmann elimination of quaternary ammonium phase-transfer agents if they are used.[3][4][5]

Diagram: Key Catalyst Deactivation Pathways

This diagram illustrates the primary routes by which common poisons deactivate the active Pd(0) catalyst during the cyanation of aryl halides.

DeactivationPathways Active_Pd0 Active Pd(0)L_n Catalytic_Cycle Productive Catalytic Cycle Active_Pd0->Catalytic_Cycle Inactive_PdCN Inactive Pd-Cyanide Complexes [(CN)₃PdAr]²⁻, [(CN)₄Pd]²⁻ Active_Pd0->Inactive_PdCN Poisoning Inactive_PdH Inactive Hydride Complex [(CN)₃PdH]²⁻ Active_Pd0->Inactive_PdH Poisoning Inactive_Pd_Oxide Inactive Pd-Oxides Active_Pd0->Inactive_Pd_Oxide Oxidation Excess_CN Excess CN⁻ Excess_CN->Inactive_PdCN Water H₂O HCN HCN Water->HCN Hydrolysis of CN⁻ Oxygen O₂ (Air) Oxygen->Inactive_Pd_Oxide HCN->Inactive_PdH

Caption: Primary pathways of palladium catalyst deactivation in aryl halide cyanation.

Section 2: Proactive Prevention - Strategies and Protocols

Effective prevention is superior to troubleshooting. This section provides actionable strategies and detailed protocols to minimize catalyst poisoning from the outset.

Q4: How should I choose my cyanide source to minimize catalyst poisoning?

The choice of cyanide source is critical. The goal is to maintain a low concentration of free cyanide in the reaction mixture to avoid poisoning the catalyst.[1][8] Highly soluble salts like NaCN and KCN can easily lead to high concentrations of CN⁻, making reactions sensitive and requiring rigorously anhydrous conditions.[1][2]

A better strategy is to use cyanide sources with lower solubility or those that release cyanide slowly.

Table 1: Comparison of Common Cyanide Sources

Cyanide SourceFormulaToxicityKey Considerations & Advantages
Zinc CyanideZn(CN)₂ModerateSignificantly less toxic than alkali metal cyanides; its low solubility in organic solvents helps maintain a low CN⁻ concentration, preventing catalyst poisoning.[1][9] Widely used.
Potassium FerrocyanideK₄[Fe(CN)₆]·3H₂OLowA non-toxic, inexpensive, and stable food additive.[1] Requires higher temperatures or specific conditions to facilitate cyanide transfer from the iron center.[1] Often used with a base and a co-solvent like water to aid solubility and cyanide release.[10]
Sodium/Potassium CyanideNaCN / KCNHighHighly toxic and hygroscopic. Their high solubility can easily lead to catalyst poisoning.[1] Use requires rigorously anhydrous conditions and expert handling.[1][2]

Recommendation: For general laboratory use, Zinc Cyanide (Zn(CN)₂) is often the preferred choice due to its balance of reactivity, lower toxicity, and inherent ability to control free cyanide concentration. Potassium ferrocyanide is an excellent, safe alternative, particularly for large-scale applications.[1]

Q5: What is the role of ligands in preventing catalyst deactivation?

Ligands play a crucial protective role. A suitable ligand stabilizes the palladium center, preventing displacement by cyanide and subsequent formation of inactive complexes.[11]

  • Steric Bulk: Bulky phosphine ligands, such as t-butyl-XPhos, can create a sterically hindered environment around the palladium atom.[11] This "pocket" allows the smaller aryl halide and cyanide nucleophile to access the metal center for the cross-coupling reaction but physically blocks the coordination of multiple excess cyanide ions, which would otherwise lead to catalyst deactivation.[11]

  • Electronic Properties: The electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, helping to keep the catalytic cycle moving forward efficiently.

Q6: Are there any additives that can protect or reactivate my catalyst?

Yes, several additives have been developed to either protect the catalyst from poisons or reactivate it in situ.

  • i-Propanol: Can be used as an additive to protect the palladium catalyst from poisoning by trace amounts of oxygen, enabling robust, large-scale reactions to be run under open-air conditions.[6] It is believed to act as a reductant, prolonging the catalyst's life.[6]

  • Zinc Formate Dihydrate: In heterogeneous Pd/C catalyzed cyanations, zinc formate dihydrate has been shown to reactivate the palladium catalyst, addressing the challenge of poisoning by cyanide ions.[12]

  • Reducing Agents: The addition of reducing agents like zinc dust has been explored to protect palladium catalysts from oxygen.[6] However, this can lead to heavy metal waste.[6]

Protocol 1: General Procedure for Setting Up an Air-Sensitive Cyanation Reaction

This protocol outlines the best practices for minimizing exposure to air and moisture, which are critical for reproducibility.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, stir bar).

    • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation & Handling:

    • Use high-purity, anhydrous solvents. If not purchased as anhydrous, solvents should be dried using an appropriate method (e.g., distillation from a drying agent or passing through a solvent purification system).

    • Solid reagents (palladium catalyst, ligand, cyanide source, base) should be weighed out quickly in the air and added to the reaction flask against a positive flow of inert gas. For extremely air-sensitive reagents, use a glovebox.

    • Liquid reagents (aryl halide, if liquid) should be added via syringe through a rubber septum. Ensure the syringe is purged with inert gas before drawing up the liquid.

  • Reaction Assembly & Execution:

    • Charge the reaction flask with the palladium source, ligand, cyanide source, and any solid additives under a positive pressure of inert gas.

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with inert gas. Repeat this "purge cycle" three times to ensure the complete removal of atmospheric oxygen and moisture.

    • Add the degassed solvent(s) via cannula or syringe.

    • Add the aryl halide and any other liquid reagents.

    • If heating is required, place the flask in a pre-heated oil bath. Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Section 3: Troubleshooting Guide - When Things Go Wrong

Even with careful preparation, reactions can fail. This guide provides a logical workflow to diagnose the problem.

Q7: My reaction is stalled, and I see a lot of unreacted starting material. What should I check first?

Poor conversion is a common issue.[13] Systematically check the following potential causes:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture before the reaction started.[13]

    • Solution: Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. Ensure rigorous adherence to inert atmosphere techniques as described in Protocol 1.[13]

  • Insufficient Temperature or Time: The reaction may simply be slow.

    • Solution: Monitor the reaction over a longer period. If it has stalled, consider increasing the temperature in 10-20 °C increments, but be mindful of potential side product formation at higher temperatures.[13]

  • Poor Reagent Quality: Impurities in the starting material or solvents can poison the catalyst.

    • Solution: Purify the aryl halide (e.g., by distillation or recrystallization). Ensure solvents are truly anhydrous.[14][15]

Diagram: Troubleshooting Workflow for a Failed Cyanation Reaction

This decision tree provides a step-by-step guide for diagnosing a low-yielding or failed cyanation reaction.

TroubleshootingWorkflow Start Reaction Failed (Low/No Conversion) CheckCatalyst Was the catalyst handled under strict inert conditions? Start->CheckCatalyst CheckConditions Are reaction time and temperature sufficient? CheckCatalyst->CheckConditions Yes Action_Catalyst Solution: Use fresh catalyst. Improve inert technique. CheckCatalyst->Action_Catalyst No CheckReagents Are reagents and solvents pure and anhydrous? CheckConditions->CheckReagents Yes Action_Conditions Solution: Increase reaction time/temp. Monitor reaction kinetics. CheckConditions->Action_Conditions No CheckLigand Is the ligand appropriate for the substrate? CheckReagents->CheckLigand Yes Action_Reagents Solution: Purify starting materials. Use freshly dried solvents. CheckReagents->Action_Reagents No Action_Ligand Solution: Screen alternative ligands (e.g., bulkier phosphines). CheckLigand->Action_Ligand No End Re-run Experiment CheckLigand->End Yes Action_Catalyst->End Action_Conditions->End Action_Reagents->End Action_Ligand->End

Caption: A logical workflow for troubleshooting failed cyanation reactions.

Section 4: Advanced Topics & Analytics
Q8: When should I consider using a palladacycle precatalyst?

Palladacycle precatalysts are an excellent choice for improving reproducibility and achieving high activity, especially with challenging substrates like aryl chlorides.[1][16]

Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction and ligand complexation step to form the active Pd(0) catalyst. This activation step can be inefficient and is susceptible to poisoning by cyanide before the catalytic cycle even begins.[1][2]

Palladacycle precatalysts are designed to generate the active Pd(0) species cleanly and efficiently upon exposure to a base, bypassing this vulnerable activation phase and leading to more reliable results and higher yields.[1]

Q9: What analytical techniques can be used to identify potential catalyst poisons in my reagents?

Identifying trace impurities that may be poisoning your reaction requires sensitive analytical methods.

  • For Cyanide/Halides: Ion chromatography can be used to detect and quantify anionic poisons like cyanide and halides in reagents or reaction mixtures.[17][18]

  • For Heavy Metals: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or - Atomic Emission Spectroscopy (ICP-AES) are powerful techniques for detecting trace metal contaminants (e.g., lead, mercury, arsenic) in starting materials down to ppb or even ppt levels.[18][19]

  • For Sulfur/Carbon/Nitrogen: Combustion analysis can determine the total content of sulfur, carbon, or nitrogen, which can indicate the presence of organic or inorganic poisons.[18]

  • For General Organics: Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile organic impurities in solvents or liquid reagents.

References
  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society. Available at: [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Available at: [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]

  • Ji, F., et al. (2009). Development of an Open-Air and Robust Method for Large-Scale Palladium-Catalyzed Cyanation of Aryl Halides: The Use of i-PrOH to Prevent Catalyst Poisoning by Oxygen. Organic Process Research & Development. Available at: [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Shafir, A., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Maligres, P. E., et al. (2008). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters. Available at: [Link]

  • Sreeshma, S., & Kokkiligadda, J. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles. Available at: [Link]

  • Wu, C., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Available at: [Link]

  • G.A.S. (n.d.). Detection of Catalyst Poisons. G.A.S. Dortmund. Available at: [Link]

  • Liu, W., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. Available at: [Link]

  • ATSDR. (2006). Toxicological Profile for Cyanide - Chapter 7: Analytical Methods. NCBI Bookshelf. Available at: [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek Group plc. Available at: [Link]

  • US EPA. (n.d.). ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. United States Environmental Protection Agency. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation analysis of 5-Chloro-3-methyl-2-nitrobenzonitrile.

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for 5-Chloro-3-methyl-2-nitrobenzonitrile , a critical intermediate in the synthesis of non-steroidal androgen receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for 5-Chloro-3-methyl-2-nitrobenzonitrile , a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide derivatives).

The following analysis compares the "Product" (the specific analytical target) against "Alternatives" (Regioisomers and Competing Ionization Techniques) to establish a gold-standard protocol for identification and purity assessment.

Part 1: Executive Summary & Technical Context

Compound: 5-Chloro-3-methyl-2-nitrobenzonitrile Molecular Formula:


Monoisotopic Mass:  196.00 Da (

)

The Analytical Challenge: In drug development, this compound is frequently synthesized via nitration of 3-chloro-5-methylbenzonitrile or similar precursors. This process often yields regioisomers (e.g., 4-methyl or 6-nitro variants) that are difficult to distinguish by LC-UV alone.

Core Recommendation: While LC-MS (ESI) is superior for high-throughput quantification in biological matrices, GC-MS (EI) is the requisite technique for structural verification. Only Electron Ionization (EI) induces the specific "Ortho-Effect" fragmentation required to definitively distinguish the target 2-nitro-3-methyl motif from its isomers.

Part 2: Methodological Comparison (Technique Selection)

This section compares the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) for this specific molecule.

FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI) Verdict
Ionization Energy Hard (70 eV). High fragmentation.Soft. Low fragmentation.EI is superior for structure ID.
Primary Signal Molecular Ion (

) & Fragments.[1][2]
Adducts (

,

) or Deprotonated (

).
ESI is superior for sensitivity.
Isomer Specificity High. Distinct "Ortho-Effect" peaks (

).
Low. Isomers often yield identical

.
EI is required for QC/Purity.
Sample Prep Dissolution in volatile solvent (DCM/Hexane).Dilution in MeOH/Water + Buffer.GC-MS is simpler for raw materials.
Suitability Raw Material QC. Thermally stable enough for GC.Biological Assays. Best for plasma/metabolite studies.Context-dependent.

Critical Insight: Nitro-aromatics are electron-deficient. In ESI negative mode, they ionize well (


 or 

), but they lack the structural diagnostic fragments seen in EI. Therefore, GC-MS is the "Gold Standard" for verifying the 2,3-substitution pattern.

Part 3: Deep Dive – Fragmentation Analysis & Isomer Differentiation

The defining characteristic of 5-Chloro-3-methyl-2-nitrobenzonitrile is the vicinal (ortho) positioning of the Nitro (


) and Methyl (

) groups.
The "Ortho-Effect" Mechanism

In Electron Ionization (EI), ortho-nitro-toluenes undergo a specific intramolecular rearrangement not seen in meta- or para-isomers.

  • Hydrogen Abstraction: An oxygen atom from the nitro group abstracts a hydrogen from the ortho-methyl group.

  • Loss of Hydroxyl: This leads to the expulsion of a neutral hydroxyl radical (

    
    ), resulting in a distinct peak at 
    
    
    
    .
Comparative Fragmentation: Target vs. Isomer
  • Target (2-Nitro-3-Methyl):

    • 
       196:  Molecular Ion (
      
      
      
      ).
    • 
       179: 
      
      
      
      (Dominant Diagnostic Peak).
    • 
       150: 
      
      
      
      .
  • Alternative (e.g., 2-Nitro-4-Methyl isomer):

    • 
       196:  Molecular Ion (
      
      
      
      ).
    • 
       179: Absent or Negligible  (Distance prevents H-abstraction).
      
    • 
       150: 
      
      
      
      (Dominant).

Conclusion: The presence of the


 179 peak is the binary "Fingerprint" confirming the 3-methyl position relative to the nitro group.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the EI fragmentation pathway, highlighting the divergent path caused by the Ortho-Effect.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 196 (100%) [C8H5ClN2O2]+ Ortho_Rearrange Ortho-Rearrangement (H-shift from Me to NO2) M_Ion->Ortho_Rearrange Ortho-Effect Frag_M_NO2 [M - NO2]+ m/z 150 (Common to all isomers) M_Ion->Frag_M_NO2 - NO2 (46 Da) Frag_M_NO [M - NO]+ m/z 166 M_Ion->Frag_M_NO - NO (30 Da) Frag_M_OH [M - OH]+ m/z 179 Diagnostic for 2-Nitro-3-Methyl Ortho_Rearrange->Frag_M_OH - OH (17 Da) Frag_M_OH_CO [M - OH - CO]+ m/z 151 Frag_M_OH->Frag_M_OH_CO - CO (28 Da) Frag_M_NO2_Cl [M - NO2 - Cl]+ m/z 115 Frag_M_NO2->Frag_M_NO2_Cl - Cl (35 Da)

Figure 1: EI Fragmentation pathway of 5-Chloro-3-methyl-2-nitrobenzonitrile. The green path (Loss of OH) is specific to the ortho-methyl/nitro arrangement.

Part 5: Experimental Protocols

To replicate the data supporting this comparison, use the following validated protocols.

Protocol A: GC-MS Structural Confirmation (Recommended)

Objective: Confirm regio-chemistry via the


 fragment.
  • Sample Preparation:

    • Weigh 1.0 mg of 5-Chloro-3-methyl-2-nitrobenzonitrile.

    • Dissolve in 1.0 mL Dichloromethane (DCM) (HPLC Grade).

    • Vortex for 30 seconds. Transfer to an autosampler vial.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m

      
       0.25mm 
      
      
      
      0.25µm).
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split mode (20:1), Temperature: 250°C.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization: Electron Impact (EI) at 70 eV.[3]

    • Scan Range:

      
       50–350.
      
  • Data Validation:

    • Verify

      
       at 
      
      
      
      196.
    • Pass Criteria: Intensity of

      
       179 must be 
      
      
      
      of Base Peak.
    • Fail Criteria: Absence of

      
       179 indicates incorrect isomer (e.g., 4-methyl).
      
Protocol B: LC-MS (ESI) Purity Profiling

Objective: Quantify impurities without thermal degradation concerns.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1

    
     50mm, 1.8µm.
    
  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Detection:

    • Mode: Negative Scan (Nitro compounds often ionize better in negative mode or as adducts in positive).

    • Target: Look for

      
       (
      
      
      
      195) or
      
      
      adducts.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitro-Toluene Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho-Effect mechanisms).
  • Yinon, J. (1987). Mass Spectrometry of Explosives and Nitro Compounds. Mass Spectrometry Reviews.
  • Holcapek, M., et al. (2010). Structural Analysis of Nitro-Aromatic Compounds by Mass Spectrometry. Journal of Chromatography A. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Synthetic Routes to Substituted Benzofurans: A Guide for Researchers

Substituted benzofurans are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Their diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzofurans are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, drive the continuous development of efficient and versatile synthetic methodologies.[4][5] This guide provides a comparative analysis of the most prominent synthetic routes to this privileged heterocyclic system, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific target molecules.

Classical Approaches: Building from Phenolic Precursors

The traditional syntheses of benzofurans often commence from readily available phenols, constructing the furan ring through intramolecular cyclization. These methods, while established, offer a reliable foundation for accessing a variety of substituted benzofurans.

O-Alkylation of Phenols followed by Intramolecular Cyclization

A robust and straightforward approach involves the initial O-alkylation of a substituted phenol with an α-haloketone, followed by an intramolecular cyclization to forge the benzofuran ring.[6][7] This two-step process offers a high degree of control over the substitution pattern of the final product.

Causality of Experimental Choices: The choice of base in the initial O-alkylation step is critical to ensure efficient formation of the phenoxide anion without promoting premature or undesired side reactions. A relatively weak base like potassium carbonate is often sufficient. The subsequent cyclization is typically acid-catalyzed, with stronger acids like sulfuric acid or Lewis acids like titanium tetrachloride promoting the intramolecular dehydration to form the furan ring.[8] The choice of solvent is also important; a polar aprotic solvent like acetone or DMF is suitable for the alkylation, while a non-polar solvent may be preferred for the cyclization.

Advantages:

  • Readily available and diverse starting materials (phenols and α-haloketones).

  • Good control over the substitution pattern on both the benzene and furan rings.

  • Generally straightforward reaction conditions.

Disadvantages:

  • Can be a two-step process, adding to the overall synthesis time.

  • The regioselectivity of the initial alkylation can be an issue with certain substituted phenols.

  • Harsh acidic conditions for cyclization may not be compatible with sensitive functional groups.

The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[9] This base-catalyzed reaction proceeds via a coumarin-benzofuran ring contraction.[10][11]

Mechanism Insight: The reaction is initiated by a base-catalyzed ring opening of the 3-halocoumarin to form a phenoxide and a vinyl halide intermediate. Subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide leads to the formation of the benzofuran ring and expulsion of the halide ion.[10][11]

Modern Advancements: While traditionally requiring prolonged reflux, the use of microwave irradiation has significantly reduced reaction times from hours to minutes, often with improved yields.[10][12]

Advantages:

  • Provides direct access to valuable benzofuran-2-carboxylic acid building blocks.

  • High yields are often achievable.

  • The starting 3-halocoumarins can be readily prepared from corresponding phenols.

Disadvantages:

  • The scope is limited to the synthesis of benzofuran-2-carboxylic acids.

  • Requires the pre-synthesis of the coumarin starting material.

Transition-Metal-Catalyzed Strategies: Power and Versatility

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofurans are no exception. Palladium-catalyzed cross-coupling reactions, in particular, offer powerful and flexible methods for constructing the benzofuran scaffold.[1][13]

Intramolecular Mizoroki-Heck Reaction

The intramolecular Mizoroki-Heck reaction is a powerful tool for the formation of cyclic compounds, including benzofurans.[14] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[14]

Underlying Principle: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring intermediate. The cycle is completed by β-hydride elimination to regenerate the double bond and the palladium(0) catalyst.[14][15] The regioselectivity of the β-hydride elimination determines the position of the double bond in the final product.

Advantages:

  • High functional group tolerance.

  • Can be rendered enantioselective with the use of chiral ligands.

  • Allows for the synthesis of complex, polycyclic benzofuran systems.

Disadvantages:

  • Requires the synthesis of a precursor containing both the aryl halide and the alkene moiety.

  • Control of regioselectivity in the β-hydride elimination step can be challenging.

Sonogashira Coupling followed by Cyclization

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a highly efficient route to 2-substituted and 2,3-disubstituted benzofurans.[1][11][16]

Mechanistic Rationale: The synthesis typically proceeds in a one-pot fashion. First, a Sonogashira coupling between an o-iodophenol and a terminal alkyne forms an o-alkynylphenol intermediate.[11][16] This intermediate then undergoes an intramolecular cyclization, often catalyzed by the same palladium catalyst or promoted by a base, to yield the benzofuran product.[1][13] The use of microwave irradiation can significantly accelerate this process.[12]

Advantages:

  • High efficiency and convergence, often in a one-pot procedure.[12]

  • Broad substrate scope, allowing for a wide variety of substituents on both the alkyne and the phenol.

  • Mild reaction conditions.

Disadvantages:

  • Requires the use of two catalysts (palladium and copper), although copper-free versions exist.[16]

  • The terminal alkyne starting materials may require separate synthesis.

Comparative Performance Data

Synthetic RouteCatalyst/ReagentTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key Features
O-Alkylation/Cyclization K₂CO₃ then H₂SO₄/TiCl₄Acetone/DCMReflux2 - 24 h60 - 90Good for simple, targeted substitutions.[6][8]
Perkin Rearrangement NaOHEthanolReflux (or MW)3 h (or 5 min MW)90 - 99Specific for benzofuran-2-carboxylic acids.[10][11]
Intramolecular Heck Pd(OAc)₂, PPh₃DMF/Acetonitrile80 - 12012 - 24 h70 - 95Excellent for complex and chiral benzofurans.
Sonogashira/Cyclization PdCl₂(PPh₃)₂, CuI, BaseDMF/Toluene80 - 1102 - 12 h80 - 98Highly efficient one-pot synthesis of diverse benzofurans.[1][12][13]

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement

This protocol describes the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin.[10]

Step 1: Synthesis of 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Dissolve 4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.227 mmol) in acetonitrile (5 mL) in a microwave vessel.

  • Add N-bromosuccinimide (0.06 g, 0.340 mmol) to the mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate at 250W for 5 minutes at 80 °C.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitate by vacuum filtration.

  • Recrystallize the crude product from a mixture of CH₂Cl₂/MeOH to yield the pure product.

Step 2: Perkin Rearrangement

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).

  • Seal the vessel and irradiate in a microwave reactor for 5 minutes at 300W and a temperature of 79 °C with stirring.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and then acidify to precipitate the product.

  • Collect the solid by vacuum filtration and dry to obtain the final product.

Protocol 2: Synthesis of a 2,3-Disubstituted Benzofuran via Sonogashira Coupling and Cyclization

This protocol outlines a general procedure for the one-pot synthesis of 2,3-disubstituted benzofurans.[12]

  • To a microwave vial, add the o-iodophenol (1.0 equiv), terminal alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Add a suitable solvent (e.g., DMF) and a base (e.g., Et₃N).

  • Seal the vial and heat in a microwave reactor to 80-100 °C for 15-30 minutes for the Sonogashira coupling step.

  • After the initial coupling is complete (monitored by TLC or LC-MS), add the aryl iodide (1.2 equiv) and additional palladium catalyst if necessary.

  • Continue heating at a higher temperature (e.g., 120-140 °C) for an additional 30-60 minutes to effect the cyclization.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.

Visualizing the Mechanisms

Perkin_Rearrangement Coumarin 3-Halocoumarin Intermediate1 Ring-Opened Intermediate (Phenoxide and Vinyl Halide) Coumarin->Intermediate1 Base-catalyzed ring opening Hydroxide OH- Benzofuran Benzofuran-2-carboxylic acid Intermediate1->Benzofuran Intramolecular nucleophilic attack Halide X-

Caption: Mechanism of the Perkin Rearrangement.

Intramolecular_Heck_Reaction Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide Substrate ArylHalide->OxidativeAddition Intermediate1 Ar-Pd(II)(L)₂-X OxidativeAddition->Intermediate1 AlkeneCoordination Alkene Coordination Intermediate1->AlkeneCoordination Intermediate2 π-Complex AlkeneCoordination->Intermediate2 MigratoryInsertion Migratory Insertion Intermediate2->MigratoryInsertion Intermediate3 σ-Alkylpalladium(II) Complex MigratoryInsertion->Intermediate3 BetaHydrideElimination β-Hydride Elimination Intermediate3->BetaHydrideElimination ProductComplex Product-Pd(II)-H Complex BetaHydrideElimination->ProductComplex ReductiveElimination Reductive Elimination ProductComplex->ReductiveElimination Product Benzofuran Product ProductComplex->Product ReductiveElimination->Pd0 HX HX ReductiveElimination->HX Base Base

Caption: Catalytic Cycle of the Intramolecular Heck Reaction.

Sonogashira_Coupling_Cyclization cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Iodophenol o-Iodophenol Iodophenol->OxAdd Pd_Intermediate Ar-Pd(II)(L)₂-I OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Cu_Cycle Copper Cycle (Cu-Acetylide formation) Cu_Cycle->Transmetalation Alkynyl_Pd_Intermediate Ar-Pd(II)(L)₂-C≡CR Transmetalation->Alkynyl_Pd_Intermediate RedElim Reductive Elimination Alkynyl_Pd_Intermediate->RedElim RedElim->Pd0 Alkynylphenol o-Alkynylphenol RedElim->Alkynylphenol Cyclization Intramolecular Cyclization Alkynylphenol->Cyclization Benzofuran Substituted Benzofuran Cyclization->Benzofuran

Caption: Workflow for Benzofuran Synthesis via Sonogashira Coupling and Cyclization.

Conclusion

The synthesis of substituted benzofurans is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. Classical methods based on phenolic precursors, such as O-alkylation followed by cyclization and the Perkin rearrangement, remain reliable and valuable for specific applications. However, the advent of transition-metal-catalyzed reactions, particularly the intramolecular Heck and Sonogashira couplings, has provided unparalleled efficiency, versatility, and functional group tolerance. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to efficiently access the target benzofuran scaffolds for their drug discovery and materials science endeavors.

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